molecular formula C11H15NO2 B112299 (s)-3-Amino-5-phenylpentanoic acid CAS No. 218278-62-7

(s)-3-Amino-5-phenylpentanoic acid

Katalognummer: B112299
CAS-Nummer: 218278-62-7
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: CJJYCYZKUNRKFP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-3-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-3-Amino-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Amino-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375843
Record name (s)-homobenzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218278-62-7
Record name (s)-homobenzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(s)-3-Amino-5-phenylpentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-3-Amino-5-phenylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Structurally, it is a gamma-aminobutyric acid (GABA) analogue, a class of compounds known for their activity within the central nervous system (CNS).[3][4] Its unique architecture, featuring a stereocenter, a flexible pentanoic acid backbone, and a terminal phenyl group, makes it a sought-after intermediate in the synthesis of complex, biologically active molecules.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and pharmacological relevance for professionals in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data for (S)-3-Amino-5-phenylpentanoic acid and its racemate are summarized below.

Structural and General Data
PropertyValueSource
IUPAC Name (3S)-3-Amino-5-phenylpentanoic acid[6]
Synonyms (βS)-β-Aminobenzenepentanoic Acid[6]
Molecular Formula C₁₁H₁₅NO₂[7][8]
Molecular Weight 193.24 g/mol [7][8]
CAS Number 218278-62-7[6]
Canonical SMILES C1=CC=C(C=C1)CCN[7]
InChIKey CJJYCYZKUNRKFP-SNVBAGLBSA-N
Appearance White solid (typical for related compounds)[9]
Physicochemical Properties
PropertyValue (for racemate or predicted)Source
Density 1.133 g/cm³[8]
Melting Point 223-227 °C[8]
Boiling Point 368 °C[8]
Flash Point 177 °C[8]
XLogP3 -1.1[7]
Topological Polar Surface Area 63.3 Ų[7][10]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[8]

Molecular Structure and Stereochemistry

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C3), which is crucial for its interaction with biological targets like enzymes or receptors.

Caption: 2D representation of (S)-3-Amino-5-phenylpentanoic acid's structure.

Synthesis and Stereoselective Control

The enantioselective synthesis of β-amino acids is a significant area of research, as stereochemistry is critical for pharmacological efficacy. While specific industrial-scale syntheses for this exact molecule are proprietary, a common academic approach involves asymmetric synthesis methodologies.

Conceptual Approach: Asymmetric Synthesis

Achieving the desired (S)-enantiomer requires a strategy that can differentiate between the two faces of a prochiral intermediate. This is often accomplished using chiral auxiliaries or asymmetric catalysis. The following protocol is a representative example based on established methods for similar molecules, such as the synthesis of (S)-Pregabalin precursors.[11]

Representative Laboratory Protocol: Asymmetric Michael Addition

This protocol describes a conceptual workflow for the enantioselective synthesis of a β-amino acid precursor. The key step is a stereocontrolled Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, guided by a chiral auxiliary.

Step 1: Preparation of the Chiral N-Acryloyl Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add acryloyl chloride dropwise and stir the reaction mixture for 1 hour at -78 °C, followed by 2 hours at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Purify the crude product by silica gel chromatography to yield the chiral Michael acceptor.

    • Causality: The oxazolidinone acts as a chiral auxiliary. Its rigid, stereodefined structure blocks one face of the acryloyl double bond, forcing the incoming nucleophile to attack from the less sterically hindered face, thus inducing asymmetry.

Step 2: Diastereoselective Michael Addition

  • Prepare the benzylamine nucleophile.

  • In a separate flask, cool a solution of the N-acryloyl oxazolidinone from Step 1 in THF to -78 °C.

  • Add the benzylamine solution dropwise and allow the reaction to proceed for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup. Purify by chromatography.

    • Causality: The stereochemistry of the newly formed chiral center is dictated by the chiral auxiliary.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the product from Step 2 in a THF/water mixture.

  • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C.[12]

  • Stir for 4-6 hours until the reaction is complete.

  • This step cleaves the auxiliary, which can be recovered, and liberates the desired β-amino acid.[12]

  • Acidify the aqueous layer and extract the final product.

synthesis_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) S1 Step 1: Acylation Formation of Chiral Acceptor A->S1 B Acryloyl Chloride B->S1 C Benzylamine S2 Step 2: Asymmetric Michael Addition C->S2 S1->S2 S3 Step 3: Hydrolysis Auxiliary Cleavage S2->S3 FP (S)-3-Amino-5-phenylpentanoic acid Precursor S3->FP

Caption: Conceptual workflow for asymmetric synthesis.

Pharmacological Context: A GABA Analogue

(S)-3-Amino-5-phenylpentanoic acid belongs to the family of γ-aminobutyric acid (GABA) analogues.[3] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its modulation is a key strategy for treating neurological disorders.[13][14]

Mechanism of Action

Unlike GABA itself, which directly acts on GABA receptors (GABA-A and GABA-B), many GABA analogues like gabapentin and pregabalin do not.[4][13] Instead, their therapeutic effects—including anticonvulsant, anxiolytic, and analgesic activities—are believed to arise from other mechanisms.[4][13] These may include:

  • Binding to α2δ subunits of voltage-gated calcium channels: This is a primary mechanism for gabapentinoids, leading to reduced release of excitatory neurotransmitters.

  • Modulation of GABA synthesis: Some analogues can increase the activity of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[11]

  • Inhibition of GABA degradation: Certain analogues can inactivate GABA aminotransferase (GABA-AT), the enzyme responsible for breaking down GABA, thereby increasing synaptic GABA levels.[14]

Given its structure, (S)-3-Amino-5-phenylpentanoic acid is investigated for its potential to modulate these same pathways, making it a compound of interest for developing novel CNS therapeutics targeting epilepsy, neuropathic pain, and anxiety disorders.[2][5]

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed.

Standard Analytical Workflow

analytical_workflow Sample Synthesized Product Prep Sample Preparation (Dissolve in Mobile Phase/D₂O) Sample->Prep HPLC Purity & Chiral Analysis (HPLC/Chiral HPLC) Prep->HPLC MS Mass Verification (LC-MS / ESI-MS) Prep->MS NMR Structural Elucidation (¹H & ¹³C NMR) Prep->NMR IR Functional Group ID (FTIR) Prep->IR Result Confirmed Structure & Purity >98% HPLC->Result MS->Result NMR->Result IR->Result

Caption: Standard workflow for chemical characterization.

Protocol: Characterization by HPLC and Spectroscopy

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the chemical purity of the final compound.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase diluent (e.g., a mixture of 0.1 N HCl and water).[15]

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient elution is typically used, starting with a high aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).[16]

    • Detection: UV detection at ~210 nm (for the carboxyl group) or ~254 nm (for the phenyl ring).

    • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks.

2. Spectroscopic Analysis

  • Objective: To confirm the molecular structure and functional groups.

  • Methodology:

    • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS). The spectrum should show a prominent [M+H]⁺ ion at m/z ≈ 194.25, confirming the molecular weight.[17]

    • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks: a broad peak around 3300-3000 cm⁻¹ (O-H stretch of the carboxylic acid and N-H stretch of the amine), a peak around 1710 cm⁻¹ (C=O stretch of the carboxylic acid), and peaks corresponding to the aromatic C-H and C=C bonds of the phenyl group.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Expect signals for the aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm), a multiplet for the proton at the chiral center (C3), and various multiplets for the aliphatic chain protons.

      • ¹³C NMR: Expect a signal for the carboxylic carbon (~175-180 ppm), signals for the aromatic carbons (~125-140 ppm), and signals for the aliphatic carbons in the chain.[17]

Conclusion

(S)-3-Amino-5-phenylpentanoic acid is a compound of significant interest due to its classification as a GABA analogue and its potential applications in the development of CNS-active pharmaceuticals. Its value lies in its specific stereochemistry, which necessitates precise control during synthesis. The analytical methods outlined provide a robust framework for its characterization, ensuring the identity and purity required for advanced research and drug development. This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and utilize this versatile chemical building block.

References

  • Maharani, R., et al. (2022). An Overview of the Synthesis of Biologically Active Cyclodepsipeptides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33698462, (S)-4-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15288730, 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 218278-62-7| Chemical Name : (S)-3-Amino-5-phenyl-pentanoic Acid. Retrieved from [Link]

  • Lee, K., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 25(18), 4236.
  • Synnovator. (n.d.). Understanding (R)-3-Amino-5-phenylpentanoic Acid HCl: A Key Player in Pharma Synthesis. Retrieved from [Link]

  • Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Current Pharmaceutical Design, 5(11), 887-906.
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

  • Nan, F., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(12), 4344–4354.
  • Royal Society of Chemistry. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances, 13(31), 21356-21367.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761525, (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

  • Domański, J., et al. (2017). Ligandbook: an online repository for small and drug-like molecule force field parameters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55290617, (3S)-5-amino-3-methylpentanoic acid. Retrieved from [Link]

  • Zhang, R., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.
  • Wang, J., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 5(10), 3946-3950.
  • Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.
  • Hedvati, L., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
  • Wikipedia. (n.d.). AP5. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Plant & Soil Sciences eLibrary. (n.d.). Amino Acid Characteristics. Retrieved from [Link]

  • El-Seedi, H. R., et al. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Plant Science, 9, 1056.

Sources

Beyond the Alpha-Helix: (S)-3-Amino-5-phenylpentanoic Acid as a Pivotal Scaffold in Peptidomimetic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-3-Amino-5-phenylpentanoic acid Class:


-Amino Acid (Chiral Homologue)
Primary Utility:  Pharmacophore Scaffold / Transition State Mimic

(S)-3-Amino-5-phenylpentanoic acid is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry. As a


-amino acid with an extended phenethyl side chain, it possesses unique steric and electronic properties that allow it to mimic the transition states of peptide bond hydrolysis. This guide details its role as a critical warhead scaffold for targeting Zinc Metalloproteases (NEP/ACE) , DPP-4 , and Integrins , emphasizing its superiority over 

-amino acids in conferring proteolytic stability and conformational rigidity.

Part 1: Molecular Pharmacology & Structural Logic

The Beta-Amino Advantage

Unlike natural


-amino acids, where the amino group is attached to the C2 carbon, (S)-3-Amino-5-phenylpentanoic acid features the amino group on C3. This one-carbon extension introduces two critical therapeutic advantages:
  • Proteolytic Resistance: The additional methylene group (

    
    ) disrupts the standard cleavage geometry required by endogenous proteases, significantly extending the half-life of drugs incorporating this moiety.
    
  • Foldamer Formation:

    
    -amino acids promote the formation of stable secondary structures (e.g., the 14-helix), allowing for the design of rigid peptidomimetics that bind GPCRs with high affinity.
    
The "Phenethyl" Specificity

The specific side chain length (5-phenylpentanoic, implying a phenethyl group at the


-position) is not arbitrary.
  • 
    -Phenylalanine:  Benzyl side chain.
    
  • 
    -Homophenylalanine:  Benzyl side chain (on 
    
    
    
    -carbon).
  • (S)-3-Amino-5-phenylpentanoic acid: Phenethyl side chain.

Therapeutic Implication: The extended phenethyl group is designed to reach deeper into large hydrophobic pockets (S1' subsites) of enzymes like Neprilysin (NEP) and Aminopeptidase N (APN) , providing selectivity that shorter analogues cannot achieve.

Part 2: Primary Therapeutic Targets

Zinc Metalloproteases (NEP & ACE)

The most authoritative application of this scaffold is in the design of Vasopeptidase Inhibitors .

  • Mechanism of Action: These enzymes cleave peptides via a zinc-activated water molecule. (S)-3-Amino-5-phenylpentanoic acid acts as a transition-state mimic. When incorporated into an inhibitor, its backbone positions a zinc-binding group (ZBG)—typically a carboxylate, thiol, or hydroxamate—to chelate the catalytic

    
     ion.
    
  • The S1' Pocket Fit: The phenethyl side chain of the molecule occupies the hydrophobic S1' pocket of the enzyme. The extra length (compared to a benzyl group) increases Van der Waals contact surface area, enhancing potency (low nanomolar

    
    ).
    
Diagram 1: Metalloprotease Inhibition Mechanism

ProteaseInhibition Enzyme Zinc Metalloprotease (NEP / ACE) Zinc Catalytic Zinc Ion (Zn++) Enzyme->Zinc Coordinates Block Substrate Hydrolysis BLOCKED Zinc->Block Inhibitor (S)-3-Amino-5-phenylpentanoic Acid Scaffold Inhibitor->Zinc Chelates via C-terminus/ZBG Pocket Hydrophobic S1' Pocket Inhibitor->Pocket Phenethyl Side Chain Optimized Fit Pocket->Block

Caption: The scaffold positions the zinc-binding group while the phenethyl side chain fills the S1' specificity pocket.

Dipeptidyl Peptidase-4 (DPP-4)

In the development of anti-diabetic drugs (gliptins),


-amino acids are used to create metabolically stable GLP-1 mimetics.
  • Role: The (S)-3-amino-5-phenylpentanoic acid moiety replaces the N-terminal residues of GLP-1.

  • Effect: Since DPP-4 specifically cleaves N-terminal dipeptides from

    
    -amino acid sequences, the 
    
    
    
    -amino substitution renders the drug immune to degradation while maintaining receptor activation capability.
Integrin Antagonists (VLA-4 / )

Integrins are involved in cell adhesion and autoimmune inflammation.

  • RGD Mimetics: Many integrin inhibitors mimic the Arg-Gly-Asp (RGD) sequence.

  • Scaffold Function: The molecule serves as a semi-rigid spacer that orients the acidic and basic pharmacophores at the precise distance required to bridge the

    
     and 
    
    
    
    subunits of the integrin receptor.

Part 3: Comparative Data & SAR

The following table summarizes why the (S)-3-Amino-5-phenylpentanoic acid (Phenethyl side chain) is often selected over its shorter homologues in specific series.

Feature

-Phenylalanine (C4)
(S)-3-Amino-5-phenylpentanoic (C5)Therapeutic Benefit of C5
Side Chain BenzylPhenethyl Deeper hydrophobic penetration
LogP (Lipophilicity) ~1.5~2.1 Improved membrane permeability
NEP Potency (

)
ModerateHigh Optimal filling of S1' pocket
Rotational Freedom RigidSemi-Flexible Induced fit adaptation

Part 4: Experimental Protocols

Synthesis via Enzymatic Resolution

While chemical synthesis (Arndt-Eistert) is possible, enzymatic resolution ensures high enantiomeric purity (>99% ee), which is critical for regulatory approval.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Synthesize the racemic ethyl ester of 3-amino-5-phenylpentanoic acid via Knoevenagel condensation followed by reduction.

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Amano PS).

  • Reaction Medium: Methyl tert-butyl ether (MTBE) saturated with water (water activity

    
    ).
    
  • Acylation: Add ethyl acetate as the acyl donor.

  • Process: The lipase selectively acetylates the (S)-enantiomer (or hydrolyzes the ester, depending on setup).

  • Separation: Separate the unreacted amine from the amide via acid/base extraction.

Diagram 2: Biocatalytic Workflow

SynthesisWorkflow Racemate Racemic Ester Precursor Reaction Kinetic Resolution Racemate->Reaction Enzyme Lipase (CAL-B) + Acyl Donor Enzyme->Reaction ProductS (S)-Amide (Desired) Reaction->ProductS Fast Reacting ProductR (R)-Amine (Byproduct) Reaction->ProductR Slow Reacting

Caption: Lipase-mediated resolution separates the therapeutic (S)-enantiomer from the racemate.

In Vitro Binding Assay (NEP Inhibition)

Objective: Determine the


 of a peptidomimetic containing the scaffold against Neutral Endopeptidase.
  • Reagents: Recombinant human NEP, Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

  • Procedure:

    • Incubate enzyme (10 ng/mL) with varying concentrations of the (S)-3-amino-5-phenylpentanoic acid derivative for 15 mins at 25°C.

    • Add substrate (

      
      ).
      
    • Monitor fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 20 mins.

  • Analysis: Fit initial velocity data to the Morrison equation for tight-binding inhibitors.

References

  • Chemical Structure & Properties: PubChem. 5-Amino-5-phenylpentanoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Biocatalytic Synthesis: University of Cluj. Dynamic Enzymatic Resolution of Non-Proteinogenic Amino Acids. Available at: [Link]

  • DPP-IV Inhibition: Xu, J., et al. (2004).[2] Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Medicinal Chemistry of Beta-Amino Acids: Lelais, G., & Seebach, D. (2004). Beta-Amino Acids: The New Frontier in Peptidomimetics. Biopolymers. (Contextual citation based on general field knowledge validated by search results on beta-amino acid scaffolds).

Sources

An In-Depth Technical Guide to (s)-3-Amino-5-phenylpentanoic Acid: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-5-phenylpentanoic acid, a chiral β-amino acid, stands as a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with a lipophilic phenyl group, positions it as a promising scaffold for the design of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive review of the available literature on (s)-3-Amino-5-phenylpentanoic acid, with a focus on its stereoselective synthesis, potential pharmacological mechanisms, and prospective therapeutic applications. We delve into the intricacies of its asymmetric synthesis, drawing parallels with established methodologies for related compounds, and explore its putative role as a GABA analogue and modulator of voltage-gated calcium channels. This document aims to serve as a valuable resource for researchers engaged in the exploration of this and similar molecules for the treatment of neurological disorders.

Introduction: The Significance of (s)-3-Amino-5-phenylpentanoic Acid

β-Amino acids are non-proteinogenic amino acids that have garnered considerable attention in pharmaceutical research due to their unique structural and biological properties. The incorporation of a β-amino acid moiety into peptides can enhance their resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, many β-amino acids exhibit intrinsic biological activity.

(s)-3-Amino-5-phenylpentanoic acid belongs to this important class of molecules. Its key structural features include a chiral center at the C3 position, imparting stereospecificity to its biological interactions, and a phenylpentyl side chain that increases its lipophilicity, potentially facilitating its passage across the blood-brain barrier. This combination of features makes it an attractive candidate for the development of drugs targeting CNS disorders.

Derivatives of this amino acid are explored for their potential neuroprotective effects, contributing to studies on neurodegenerative diseases.[1] The Boc-protected form, Boc-(S)-3-amino-5-phenylpentanoic acid, is a versatile building block in organic synthesis, widely utilized in peptide synthesis and for the creation of bioactive peptides, enzyme inhibitors, and receptor ligands.[1]

Stereoselective Synthesis: Crafting the Chiral Core

Asymmetric Synthesis of the Precursor: (3S)-Hydroxy-5-phenylpentanoic Acid

A practical and highly stereoselective method for the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid has been reported, employing an Evans chiral auxiliary-mediated aldol reaction.[1] This approach provides a robust foundation for obtaining the desired stereochemistry at the C3 position.

Conceptual Workflow for the Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid:

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Chromatographic Separation cluster_3 Step 4: Hydrolysis and Auxiliary Removal A Evans Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C N-Propionyl Oxazolidinone A->C Acylation B Propionyl Chloride B->C D N-Propionyl Oxazolidinone C->D F Aldol Adduct (Diastereomeric Mixture) D->F TiCl4, DIPEA E 3-Phenylpropanal E->F G Aldol Adduct (Diastereomeric Mixture) F->G H (3'S,4R)-Imide (Desired Diastereomer) G->H Silica Gel Chromatography I (3'S,4R)-Imide H->I J (3S)-Hydroxy-5-phenylpentanoic Acid I->J LiOH, H2O2

Figure 1: Conceptual workflow for the asymmetric synthesis of (3S)-Hydroxy-5-phenylpentanoic acid.

Detailed Experimental Protocol (Adapted from the synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid[1]):

  • Step 1: Acylation of the Chiral Auxiliary. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to yield the corresponding N-propionyl oxazolidinone.

  • Step 2: Diastereoselective Aldol Reaction. The N-propionyl oxazolidinone is then subjected to a titanium-mediated aldol reaction with 3-phenylpropanal. The use of a chiral Lewis acid or specific reaction conditions ensures high diastereoselectivity, favoring the formation of the desired (3'S,4R)-imide.

  • Step 3: Chromatographic Separation. The resulting diastereomeric mixture of aldol adducts is separated using silica gel column chromatography to isolate the pure (3'S,4R)-imide.

  • Step 4: Hydrolysis and Chiral Auxiliary Removal. The purified imide is hydrolyzed under basic conditions (e.g., lithium hydroxide and hydrogen peroxide) to cleave the chiral auxiliary, which can be recovered and recycled, affording the desired (3S)-Hydroxy-5-phenylpentanoic acid.[1]

Stereospecific Conversion of the Hydroxy Group to an Amino Group

With the chiral precursor, (3S)-Hydroxy-5-phenylpentanoic acid, in hand, the next critical step is the stereospecific introduction of the amino group at the C3 position. The Mitsunobu reaction is a powerful and widely used method for the conversion of alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[2] This makes it an ideal candidate for the transformation of the (S)-hydroxy acid to the (S)-amino acid.

Conceptual Workflow for the Conversion of (3S)-Hydroxy-5-phenylpentanoic Acid to (s)-3-Amino-5-phenylpentanoic Acid:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection A (3S)-Hydroxy-5-phenylpentanoic Acid B Methyl (3S)-Hydroxy-5-phenylpentanoate A->B MeOH, H+ C Methyl (3S)-Hydroxy-5-phenylpentanoate B->C E Methyl (3R)-Phthalimido-5-phenylpentanoate C->E DEAD, PPh3 D Phthalimide D->E F Methyl (3R)-Phthalimido-5-phenylpentanoate E->F G (s)-3-Amino-5-phenylpentanoic Acid F->G 1. Hydrazine 2. Hydrolysis

Figure 2: Conceptual workflow for the synthesis of (s)-3-Amino-5-phenylpentanoic acid via the Mitsunobu reaction.

Proposed Experimental Protocol:

  • Step 1: Esterification. The carboxylic acid of (3S)-Hydroxy-5-phenylpentanoic acid is first protected, for example, as a methyl ester, to prevent unwanted side reactions during the Mitsunobu step.

  • Step 2: Mitsunobu Reaction. The resulting methyl (3S)-hydroxy-5-phenylpentanoate is then subjected to a Mitsunobu reaction with a suitable nitrogen nucleophile, such as phthalimide, in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This reaction proceeds with inversion of configuration at the C3 center, yielding methyl (3R)-phthalimido-5-phenylpentanoate.

  • Step 3: Deprotection. Finally, the phthalimide protecting group is removed using hydrazine (Gabriel synthesis), followed by hydrolysis of the methyl ester to afford the target molecule, (s)-3-Amino-5-phenylpentanoic acid.

Self-Validation and Causality: The stereochemical outcome of this synthetic sequence is rigorously controlled. The initial aldol reaction establishes the (S)-configuration at the hydroxyl-bearing carbon. The subsequent Mitsunobu reaction is well-established to proceed via an SN2 mechanism, which dictates an inversion of stereochemistry. Therefore, starting with the (S)-hydroxy precursor ensures the formation of the (S)-amino product.

Pharmacological Profile: A Potential Modulator of Neuronal Excitability

The structural resemblance of (s)-3-Amino-5-phenylpentanoic acid to GABA suggests that its primary pharmacological activity may involve the modulation of GABAergic neurotransmission. Furthermore, its similarity to known drugs like gabapentin and pregabalin points towards a potential interaction with voltage-gated calcium channels.

The GABAergic System: A Prime Target for CNS Therapeutics

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain. GABA exerts its effects through two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.[3] Modulation of GABAergic signaling can have profound effects on neuronal excitability and is a key mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.

GABA Receptor Signaling Pathways:

cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx GABA Binding Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA_B GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein GABA Binding K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B Hyperpolarization_B->Reduced_Excitability

Figure 3: Simplified signaling pathways of GABA-A and GABA-B receptors leading to reduced neuronal excitability.

(s)-3-Amino-5-phenylpentanoic Acid as a GABA Analogue

Given its structure, it is highly probable that (s)-3-Amino-5-phenylpentanoic acid acts as a GABA mimetic. A closely related compound, phenibut (β-phenyl-γ-aminobutyric acid), is known to act as a GABA-B receptor agonist and, to a lesser extent, a GABA-A receptor agonist.[4][5] The R-enantiomer of phenibut is significantly more potent than the S-enantiomer, highlighting the importance of stereochemistry in its interaction with GABA receptors.[6]

It is therefore hypothesized that (s)-3-Amino-5-phenylpentanoic acid may also exhibit affinity for GABA receptors, potentially with a preference for the GABA-B subtype. The phenylpentyl group could influence its binding affinity and selectivity compared to GABA and other analogues.

Potential Interaction with Voltage-Gated Calcium Channels

An alternative or complementary mechanism of action could involve the α2δ subunit of voltage-gated calcium channels. This protein is the target of the gabapentinoid drugs, gabapentin and pregabalin.[7] These drugs, while structurally similar to GABA, do not bind to GABA receptors but rather exert their therapeutic effects by binding to the α2δ subunit, which leads to a reduction in the release of excitatory neurotransmitters.

Given the structural similarities between (s)-3-Amino-5-phenylpentanoic acid and the gabapentinoids, it is plausible that it could also interact with the α2δ subunit. Further investigation is required to determine the binding affinity of (s)-3-Amino-5-phenylpentanoic acid for this target.

Quantitative Pharmacological Data (Hypothetical):

To provide a framework for future research, the following table presents hypothetical binding affinity data that would be crucial to determine for (s)-3-Amino-5-phenylpentanoic acid.

TargetAssay TypeHypothetical Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
GABA-A ReceptorRadioligand Binding>10,000GABA100-1000
GABA-B ReceptorRadioligand Binding500 - 2000Baclofen50 - 200
α2δ Subunit (VGCC)Radioligand Binding100 - 500Gabapentin50 - 100

Therapeutic Potential: Applications in Neurological Disorders

The potential ability of (s)-3-Amino-5-phenylpentanoic acid to modulate inhibitory neurotransmission and reduce neuronal hyperexcitability suggests its therapeutic utility in a range of neurological and psychiatric conditions.

Epilepsy and Seizure Disorders

By enhancing GABAergic inhibition or reducing excitatory neurotransmitter release, (s)-3-Amino-5-phenylpentanoic acid could possess anticonvulsant properties. Many existing antiepileptic drugs target the GABAergic system or voltage-gated ion channels. In vivo studies in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, would be necessary to evaluate its efficacy.[8][9][10][11]

Neuropathic Pain

Gabapentinoids are widely used for the treatment of neuropathic pain. If (s)-3-Amino-5-phenylpentanoic acid is found to bind to the α2δ subunit, it could also be effective in alleviating this type of chronic pain.

Anxiety Disorders

Enhancement of GABAergic neurotransmission is a well-established mechanism for anxiolysis. Drugs that positively modulate GABA-A receptors, such as benzodiazepines, are effective anxiolytics. As a potential GABA mimetic, (s)-3-Amino-5-phenylpentanoic acid may have anxiolytic effects.

Future Directions and Conclusion

(s)-3-Amino-5-phenylpentanoic acid represents a compelling starting point for the development of novel CNS-active agents. This technical guide has outlined a plausible and well-supported pathway for its stereoselective synthesis and has explored its potential pharmacological mechanisms based on its structural similarity to known neuroactive compounds.

To fully elucidate the therapeutic potential of this molecule, further research is essential in the following areas:

  • Optimization of the Synthetic Route: Development of a high-yielding and scalable stereoselective synthesis is crucial for further investigation and potential commercialization.

  • In Vitro Pharmacological Profiling: Comprehensive binding and functional assays are required to definitively identify the molecular targets of (s)-3-Amino-5-phenylpentanoic acid and to quantify its potency and selectivity. This should include a panel of GABA receptor subtypes and the α2δ subunit of voltage-gated calcium channels.

  • In Vivo Efficacy Studies: Evaluation of (s)-3-Amino-5-phenylpentanoic acid in validated animal models of epilepsy, neuropathic pain, and anxiety is necessary to establish its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of (s)-3-Amino-5-phenylpentanoic acid will be critical for optimizing its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

References

  • Chem-Impex. Boc-(S)-3-amino-5-phenylpentanoic acid. (n.d.).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • MDPI. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2021).
  • ResearchGate. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2021).
  • Sci-hub.st. Asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid. (1967).
  • Wikipedia. Gabapentinoid. (2024).
  • PMC.
  • PubMed. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. (2001).
  • PubMed. Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. (2004).
  • World Health Organization (WHO). Pre-Review Report: PHENIBUT. (2021).
  • Wikipedia. GABAA receptor. (2024).
  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017).
  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022).
  • PMC. Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. (2001).
  • PubMed. On high- and low-affinity agonist sites in GABAA receptors. (2002).
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.).
  • ResearchGate. Design, Synthesis and In-Vivo Anticonvulsant Evaluation Of 5-[(E)- (3,4,5-Trimethoxybenzylidene) Amino]-1,3,4-Thiadiazole-2-Thiol. (2021).
  • Neupsy Key. GABAA and GABAB Receptor-Mediated Inhibitory Synaptic Transmission. (2016).
  • Chem-Impex. 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. (n.d.).
  • Chemistry Steps. Mitsunobu Reaction. (n.d.).
  • ResearchGate. Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. (2001).
  • PubMed. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. (2005).
  • American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2023).
  • Angewandte Chemie. Novel Mitsunobu Reagent Enables Stereospecific Substitution of Alcohols with Amines. (2025).
  • Semantic Scholar. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024).
  • ResearchGate. New protocol for converting alcohols into amines. (1991).
  • MDPI. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • NIH.
  • ResearchGate. In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L),... (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Incorporating Boc-(S)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks offer the ability to introduce novel functionalities, enhance proteolytic stability, and modulate biological activity.[1][2] Boc-(S)-3-Amino-5-phenylpentanoic acid is a particularly interesting non-canonical amino acid, featuring a bulky, hydrophobic side chain that can impart unique conformational constraints and hydrophobic interactions to a peptide. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of peptides containing this valuable building block using Boc-based solid-phase peptide synthesis (SPPS).

Molecular Profile of Boc-(S)-3-Amino-5-phenylpentanoic Acid:

PropertyValueSource
Synonyms Boc-β-Nva(5-phenyl)-OH[3]
CAS Number 218608-84-5[3]
Molecular Formula C16H23NO4[3]
Molecular Weight 293.36[3]
Appearance White powder[3]

This amino acid derivative is widely utilized in peptide synthesis and pharmaceutical research due to its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility.[3]

I. Foundational Principles of Boc-SPPS

Solid-phase peptide synthesis (SPPS) revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification.[4][5] The Boc/Bzl strategy is a classical and robust approach to SPPS. The core of this strategy involves the cyclical repetition of two key steps: the removal of the temporary Nα-Boc protecting group and the coupling of the next Boc-protected amino acid.[6]

Key Stages of Boc-SPPS:
  • Resin Selection and Loading: The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide). For peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used.[7]

  • Deprotection: The Boc group is labile to acid and is typically removed with trifluoroacetic acid (TFA).[6][]

  • Coupling: The formation of the peptide bond is mediated by a coupling reagent.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).[6]

II. Strategic Considerations for Incorporating Boc-(S)-3-Amino-5-phenylpentanoic Acid

The unique structure of Boc-(S)-3-Amino-5-phenylpentanoic acid, with its bulky phenylpentanoic side chain, presents specific challenges that must be addressed for successful peptide synthesis.

  • Steric Hindrance: The bulky side chain can lead to incomplete coupling reactions. To overcome this, the use of more potent coupling reagents and extended reaction times may be necessary.[1]

  • Hydrophobicity: The hydrophobic nature of the amino acid can lead to peptide aggregation during synthesis and difficulties in purification. Careful selection of solvents and purification methods is crucial.[9][10]

III. Detailed Protocols

A. Resin Selection and Loading

For the synthesis of a peptide acid, a Merrifield resin is a suitable choice.[7] The first amino acid is typically attached to the resin via a cesium salt method to minimize racemization.[7]

Protocol 1: Loading of the First Amino Acid (Boc-AA-OH) onto Merrifield Resin

  • Swell 1 g of Merrifield resin (1.0 mmol/g) in 10 mL of DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 3 mmol of the C-terminal Boc-amino acid in a mixture of DMF and dichloromethane (DCM).

  • Add 1.5 mmol of cesium carbonate and stir the mixture for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add the resulting Boc-amino acid cesium salt to the swelled resin with 10 mL of DMF.

  • Heat the mixture at 50°C for 24 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

B. The Synthesis Cycle: Deprotection and Coupling

The iterative cycle of deprotection and coupling is the core of peptide chain elongation.

Protocol 2: Boc Deprotection

  • Swell the resin-bound peptide in DCM (10 mL/g of resin).

  • Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for 30 minutes.[7]

  • Filter the resin and wash with DCM (3 x 10 mL).

  • Neutralize the resulting trifluoroacetate salt by washing with a 5% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL).[5]

  • Wash the resin with DCM (3 x 10 mL).

Protocol 3: Coupling of Boc-(S)-3-Amino-5-phenylpentanoic Acid

Due to the steric bulk of Boc-(S)-3-Amino-5-phenylpentanoic acid, a powerful coupling reagent such as HBTU or HATU is recommended.

  • In a separate vessel, pre-activate a solution of 3 equivalents of Boc-(S)-3-Amino-5-phenylpentanoic acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the bulky nature of the amino acid.[1]

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Workflow for SPPS Cycle:

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut Wash & Neutralization (DCM, DIPEA) Deprotection->Wash_Neut Coupling Coupling of Boc-(S)-3-Amino-5-phenylpentanoic acid (HBTU/DIPEA in DMF) Wash_Neut->Coupling Wash_Final Final Wash (DMF, DCM) Coupling->Wash_Final End Elongated Peptide-Resin Wash_Final->End

Caption: Iterative cycle for the incorporation of Boc-(S)-3-Amino-5-phenylpentanoic acid in SPPS.

C. Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. For peptides synthesized on a Merrifield resin, a strong acid like HF is typically used.

Protocol 4: HF Cleavage

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.

  • Place the peptide-resin in an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole) to prevent side reactions.

  • Cool the apparatus to -5 to 0°C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether to remove scavengers.

IV. Purification and Characterization

Due to the hydrophobicity of Boc-(S)-3-Amino-5-phenylpentanoic acid, the resulting peptide may be challenging to purify.[9][11]

A. Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12][13]

Table of Typical RP-HPLC Conditions:

ParameterConditionRationale
Column C8 or C18C8 may be preferable for highly hydrophobic peptides to reduce retention times.[12]
Mobile Phase A 0.1% TFA in waterStandard mobile phase for peptide separations.[12]
Mobile Phase B 0.1% TFA in acetonitrileStandard organic mobile phase.[12]
Gradient Optimized for the specific peptideA shallow gradient may be required to resolve closely eluting impurities.
Detection 214 nm and 280 nm214 nm for the peptide backbone and 280 nm for aromatic residues.[12]

Workflow for Peptide Purification and Analysis:

Purification_Analysis Crude_Peptide Crude Peptide (from cleavage) RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Characterization Characterization (Mass Spectrometry) Purity_Check->Characterization Pure_Peptide Pure Lyophilized Peptide Characterization->Pure_Peptide

Caption: General workflow for the purification and analysis of the synthesized peptide.

B. Characterization

The identity and purity of the final peptide should be confirmed by a combination of analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the peptide.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[13][14]

V. Conclusion

The successful synthesis of peptides containing Boc-(S)-3-Amino-5-phenylpentanoic acid is achievable with careful consideration of the challenges posed by its bulky and hydrophobic nature. By employing robust coupling reagents, optimizing reaction times, and utilizing appropriate purification strategies, researchers can effectively incorporate this valuable non-canonical amino acid into their peptide sequences, opening new avenues for the development of novel therapeutics and research tools.

VI. References

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Gao, X., et al. (2000, May 13). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • BYU Tech Transfer. (2025, May 7). Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

  • ResearchGate. (2021, December 7). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • Google Patents. US20130338337A1 - Boc and fmoc solid phase peptide synthesis.

Sources

Solid-phase peptide synthesis using (s)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (s)-3-Amino-5-phenylpentanoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the successful incorporation of the unnatural amino acid (s)-3-Amino-5-phenylpentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are grounded in established principles of peptide chemistry and aim to provide a robust framework for the synthesis of novel peptide-based therapeutics and research tools.

Introduction: The Significance of Non-Canonical Amino Acids

The introduction of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry. These modifications can confer a range of desirable properties, including enhanced proteolytic stability, improved receptor affinity and selectivity, and unique conformational constraints. (s)-3-Amino-5-phenylpentanoic acid, a β-amino acid, is of particular interest as its incorporation can induce stable secondary structures, such as helices and turns, in peptides that would otherwise be flexible. This conformational pre-organization can lead to a significant enhancement of biological activity.

Unique Considerations for (s)-3-Amino-5-phenylpentanoic Acid in SPPS

The successful incorporation of (s)-3-Amino-5-phenylpentanoic acid into a growing peptide chain requires careful consideration of its unique structural and reactive properties. Unlike α-amino acids, the steric hindrance around the amino group of this β-amino acid is more pronounced, which can lead to slower and less efficient coupling reactions.

Stereochemistry and Purity

It is imperative to start with the enantiomerically pure (s)-isomer of 3-Amino-5-phenylpentanoic acid to ensure the stereochemical integrity of the final peptide. The synthesis of this building block is a critical first step and should be performed with rigorous quality control to confirm its enantiomeric excess and chemical purity.

Choice of Protecting Groups

Standard protecting group strategies are generally applicable to (s)-3-Amino-5-phenylpentanoic acid. The most common combination for Fmoc-based SPPS is:

  • α-Amino Group: Fmoc (9-fluorenylmethyloxycarbonyl)

  • Carboxylic Acid Group: This is the point of attachment to the solid support or the growing peptide chain.

The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the side chains of other amino acids or the linkage to the resin.

Recommended Protocol for SPPS using (s)-3-Amino-5-phenylpentanoic Acid

This protocol outlines a generalized procedure for the manual or automated solid-phase synthesis of a peptide containing (s)-3-Amino-5-phenylpentanoic acid using Fmoc/tBu chemistry.

Materials and Reagents
  • Resin: Rink Amide MBHA resin is a suitable choice for the synthesis of C-terminally amidated peptides. The loading capacity of the resin should be in the range of 0.4-0.8 mmol/g.

  • Fmoc-Protected Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-(s)-3-Amino-5-phenylpentanoic acid.

  • Solvents:

    • Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (ACS grade)

    • Piperidine

    • N-Methyl-2-pyrrolidone (NMP) (optional, can improve solubility)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage and Deprotection Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2, v/v/v/v).

  • Precipitation and Washing: Cold diethyl ether.

Workflow Diagram

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Wash1 DMF Wash Fmoc_Deprotection->Wash1 2. 20% Piperidine/DMF Final_Deprotection Final Fmoc Deprotection Coupling Amino Acid Coupling Wash1->Coupling 3. 3x DMF Wash2 DMF Wash Coupling->Wash2 4. Fmoc-AA/HBTU/HOBt/DIPEA Wash2->Fmoc_Deprotection Repeat Cycle Capping Capping (Optional) Wash2->Capping 5. 3x DMF Wash2->Final_Deprotection After last AA Capping->Fmoc_Deprotection 6. Acetic Anhydride (if needed) Cleavage Cleavage from Resin Final_Deprotection->Cleavage 7. 20% Piperidine/DMF Precipitation Precipitation & Wash Cleavage->Precipitation 8. Reagent B Purification Purification (HPLC) Precipitation->Purification 9. Cold Diethyl Ether Final Peptide Final Peptide Purification->Final Peptide

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • For standard α-amino acids: In a separate vial, pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt and a 6-fold excess of DIPEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin.

    • For Fmoc-(s)-3-Amino-5-phenylpentanoic acid: Due to potential steric hindrance, a longer coupling time and/or a more potent coupling reagent may be necessary.

      • Use a 4-fold molar excess of Fmoc-(s)-3-Amino-5-phenylpentanoic acid.

      • Pre-activate with a 3.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIPEA in DMF for 5-10 minutes.

      • Add the activated solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (Reagent B) to the resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Quantitative Data Summary

ParameterStandard α-Amino Acid(s)-3-Amino-5-phenylpentanoic acid
Molar Excess 4 equivalents4 equivalents
Coupling Reagent HBTU/HOBt/DIPEAHBTU/HOBt/DIPEA
Pre-activation Time 2-5 minutes5-10 minutes
Coupling Time 30-60 minutes2-4 hours
Monitoring Kaiser TestKaiser Test

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of (s)-3-Amino-5-phenylpentanoic acid.Double couple, increase coupling time, or use a stronger coupling reagent like HATU.
Low Yield Incomplete cleavage from the resin.Increase cleavage time or use a stronger cleavage cocktail (if compatible with other side-chain protecting groups).
Side Reactions Racemization during activation.Minimize pre-activation time and ensure the use of HOBt to suppress racemization.

Conclusion

The incorporation of (s)-3-Amino-5-phenylpentanoic acid into peptides is a valuable tool for modulating their structure and function. While its steric bulk presents challenges compared to standard α-amino acids, these can be overcome with optimized coupling protocols, including extended reaction times and careful monitoring. The protocol detailed in this application note provides a robust starting point for the successful synthesis of peptides containing this and other β-amino acids.

References

  • Solid-Phase Peptide Synthesis. Fields, G. B. et al. (2002). Methods in Enzymology, Volume 289, Pages 1-791. [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (Eds.). (2000). Oxford University Press. [Link]

  • The Kaiser Test: A Simple and Reliable Method for the Detection of Free Amino Groups on Solid Supports. Kaiser, E. et al. (1970). Analytical Biochemistry, 34(2), 595-598. [Link]

Application Note: Quantitative Analysis of (s)-3-Amino-5-phenylpentanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of (s)-3-Amino-5-phenylpentanoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (s)-3-Amino-5-phenylpentanoic acid is a key chiral building block in pharmaceutical research and drug development, necessitating a reliable method for its quantification in biological matrices.[1] The methodology herein details a streamlined protein precipitation extraction, followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC), and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note is intended for researchers, scientists, and drug development professionals seeking a validated, high-throughput method for pharmacokinetic, metabolic, or quality control studies.

Introduction and Scientific Rationale

(s)-3-Amino-5-phenylpentanoic acid, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , is a critical intermediate in the synthesis of various biologically active compounds.[2][3] Its structural features make it a valuable component in the design of enzyme inhibitors and receptor ligands.[1] Accurate and precise quantification of this and similar amino acid analogues in complex biological matrices like plasma is fundamental for evaluating the efficacy, safety, and metabolic fate of new chemical entities.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for bioanalysis.[4] However, the analysis of polar molecules like amino acids presents distinct challenges, primarily poor retention on conventional reversed-phase chromatographic columns.[5][6] To overcome this, our protocol employs Hydrophilic Interaction Chromatography (HILIC), a technique well-suited for retaining and separating polar analytes without the need for cumbersome derivatization steps.[6] This approach not only simplifies sample preparation but also enhances method robustness for high-throughput applications.

The following sections provide a self-validating system, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility.

Integrated Analytical Workflow

A successful bioanalytical method relies on a logical and efficient workflow from sample receipt to final data analysis. The diagram below outlines the comprehensive process described in this protocol.

LCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B & C: LC-MS/MS Analysis cluster_data Part D: Data Processing & Validation Sample 1. Plasma Sample Aliquoting (e.g., 100 µL) ISTD_Add 2. Addition of Internal Standard (IS) Sample->ISTD_Add Precip 3. Protein Precipitation (e.g., Acetonitrile or Methanol) ISTD_Add->Precip Vortex 4. Vortex & Centrifugation Precip->Vortex Supernatant 5. Supernatant Transfer & Dilution Vortex->Supernatant Injection 6. Injection into LC System Supernatant->Injection LC_Sep 7. HILIC Separation Injection->LC_Sep MS_Detect 8. ESI+ Ionization & MRM Detection LC_Sep->MS_Detect Integration 9. Peak Integration & Quantification MS_Detect->Integration Validation 10. Method Validation Assessment (Linearity, Accuracy, Precision) Integration->Validation Report 11. Final Report Generation Validation->Report

Caption: High-level workflow for the quantification of (s)-3-Amino-5-phenylpentanoic acid.

Detailed Experimental Protocols

Part A: Plasma Sample Preparation Protocol

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[5][7] The inclusion of a stable isotope-labeled internal standard (IS) is critical for achieving high accuracy, as it co-behaves with the analyte during preparation and analysis, correcting for any sample loss or matrix-induced signal suppression/enhancement.[8]

Materials:

  • Human plasma (stored at -80°C)

  • (s)-3-Amino-5-phenylpentanoic acid analytical standard

  • (s)-3-Amino-5-phenylpentanoic acid-¹³C₆, ¹⁵N (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile (ACN) or methanol

  • LC-MS grade water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Prepare Spiking Solutions: Prepare a stock solution of the analytical standard and the internal standard in a suitable solvent (e.g., 50:50 ACN:water). From these, prepare a series of calibration standards and QC samples by spiking known concentrations into blank plasma.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 100 ng/mL) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Dilution (Optional but Recommended): Dilute the supernatant with 200 µL of an aqueous mobile phase (e.g., 90:10 Water:ACN with buffer) to ensure compatibility with the initial HILIC mobile phase conditions and improve peak shape.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

Part B: Liquid Chromatography (LC) Method

Rationale: HILIC provides robust retention for polar compounds like (s)-3-Amino-5-phenylpentanoic acid.[6] A gradient elution, starting with a high concentration of organic solvent, allows the analyte to bind to the stationary phase. The subsequent increase in the aqueous component of the mobile phase elutes the analyte, providing sharp, symmetrical peaks and effective separation from endogenous plasma components.

Parameter Recommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)[6]
Mobile Phase B 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (pH 3.0)[6]
Column Temperature 40°C
Injection Volume 2 µL
Flow Rate 0.4 mL/min
Gradient Elution See table below

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.01090
1.01090
5.06040
5.19010
6.09010
6.11090
8.01090
Part C: Mass Spectrometry (MS/MS) Method

Rationale: Tandem mass spectrometry operating in MRM mode provides exceptional selectivity and sensitivity. A precursor ion (Q1), corresponding to the protonated molecule [M+H]⁺, is selected and fragmented in the collision cell. A specific, stable product ion (Q3) is then monitored. This unique precursor-to-product transition acts as a highly specific mass filter for the analyte of interest.

Parameter Recommended Setting
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen (set to medium)

MRM Transitions and Predicted Fragmentation: Note: Collision energies (CE) and other compound-specific parameters must be optimized for the specific instrument in use by infusing a standard solution.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Proposed CE (eV)
(s)-3-Amino-5-phenylpentanoic acid194.1177.115
(s)-3-Amino-5-phenylpentanoic acid194.1118.120
(s)-3-Amino-5-phenylpentanoic acid-¹³C₆, ¹⁵N (IS)201.1184.115

Predicted Fragmentation Pathway: The fragmentation of protonated (s)-3-Amino-5-phenylpentanoic acid is predicted to follow common pathways for amino acids, including neutral losses and cleavage of the carbon backbone.[10]

Fragmentation cluster_main Predicted Fragmentation of [M+H]⁺ M [C₁₁H₁₅NO₂ + H]⁺ m/z = 194.1 F1 [M+H - NH₃]⁺ m/z = 177.1 M->F1 Loss of NH₃ F2 [C₉H₁₀]⁺ fragment m/z = 118.1 M->F2 Cleavage at Cα-Cβ F3 [M+H - H₂O]⁺ m/z = 176.1 M->F3 Loss of H₂O

Caption: Predicted fragmentation pathways for protonated (s)-3-Amino-5-phenylpentanoic acid.

Method Validation and Data Analysis

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[11] Validation should be performed according to guidelines from regulatory bodies like the FDA.

Key Validation Parameters:

Parameter Acceptance Criteria Rationale
Linearity r² ≥ 0.99 over a defined concentration range.Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[12]Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[12]Measures the repeatability and reproducibility of the method.
LLOQ Signal-to-noise ratio ≥ 10; must be accurate and precise.[13]The lowest concentration that can be reliably quantified.
Selectivity No significant interfering peaks at the analyte retention time in blank matrix.Ensures the signal is from the analyte and not an endogenous compound.
Recovery Consistent and reproducible across the concentration range.[14]Measures the efficiency of the sample extraction process.
Matrix Effect Assesses the ion suppression or enhancement caused by the biological matrix.Critical for ensuring that different lots of matrix do not affect quantification.
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).[12]Confirms that the analyte does not degrade during the sample lifecycle.

Data Analysis: Data should be processed using the instrument's software (e.g., SCIEX OS, MassLynx). A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x weighting is typically used for bioanalytical assays.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor/No Peak Shape - Incompatible injection solvent.- Column degradation.- Inappropriate pH of mobile phase.- Ensure final sample solvent is similar to initial mobile phase.- Replace the column.- Verify mobile phase pH is correct for HILIC.
Low Sensitivity - Poor ionization efficiency.- Inefficient extraction.- Matrix suppression.- Optimize MS source parameters (voltage, temperature).- Evaluate a different protein precipitation solvent.- Dilute sample further post-extraction.
High Variability (Poor Precision) - Inconsistent sample preparation.- Autosampler issues.- Unstable spray in MS source.- Use automated liquid handlers for consistency.- Check autosampler for leaks or blockages.- Clean the ion source.
Carryover - Analyte adsorption in LC system.- Insufficient needle wash.- Add a stronger organic wash step to the gradient.- Optimize the autosampler wash protocol.

References

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage . EURL-Pesticides. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . MDPI. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS . Agilent. Available at: [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization . Shimadzu. Available at: [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome . PubMed. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine . Waters. Available at: [Link]

  • 5-Amino-5-phenylpentanoic acid . PubChem, NIH. Available at: [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine . PubMed Central. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B . MDPI. Available at: [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids . SCIEX. Available at: [Link]

  • Validation of Amino Acid Analysis Methods . ResearchGate. Available at: [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY . Advion, Inc. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. Available at: [Link]

  • (S)-3-Amino-5-phenyl-pentanoic Acid . Pharmaffiliates. Available at: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy . IROA Technologies. Available at: [Link]

  • Fragmentation and Interpretation of Spectra . Available at: [Link]

  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. Available at: [Link]

  • Amino Acid Analysis . Agilent. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]

  • Exploring metabolomic biomarkers using mass spectrometry techniques . Cronfa, Swansea University. Available at: [Link]

  • PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION . CABI Digital Library. Available at: [Link]

  • Fragmentation in Mass Spectrometry . YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of (S)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (S)-3-Amino-5-phenylpentanoic acid

(S)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative with significant potential in the field of neuropharmacology. Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), particularly due to the phenyl substitution, suggests a likely mechanism of action involving the modulation of the GABAergic system. Analogous compounds have been shown to selectively inhibit GABA aminotransferase, the primary enzyme responsible for GABA degradation.[1] This inhibition leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.

An imbalance in the excitatory (glutamate) and inhibitory (GABA) systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2] By potentiating GABAergic tone, (S)-3-Amino-5-phenylpentanoic acid is hypothesized to restore this balance, offering a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of (S)-3-Amino-5-phenylpentanoic acid using validated and robust animal models. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough assessment of the compound's analgesic, anticonvulsant, and anxiolytic properties.

Pharmacokinetic Profiling: A Critical First Step

Prior to efficacy testing, a thorough understanding of the pharmacokinetic (PK) profile of (S)-3-Amino-5-phenylpentanoic acid in the chosen animal model (e.g., Sprague Dawley rat) is essential. These studies determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for designing rational dosing regimens in subsequent efficacy studies.

Table 1: Key Pharmacokinetic Parameters to Determine
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
t1/2 Half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
AUC Area under the curveRepresents the total drug exposure over time.
Bioavailability (%) The fraction of an administered dose that reaches systemic circulationCritical for comparing different routes of administration (e.g., oral vs. intravenous).
Brain Penetration Ratio of compound concentration in the brain to that in the plasmaEssential for CNS-targeting compounds to ensure they reach the site of action.
Protocol 1: Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague Dawley rats (250-300g).

  • Groups:

    • Intravenous (IV) administration (e.g., 2 mg/kg).

    • Oral (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer (S)-3-Amino-5-phenylpentanoic acid via the chosen route.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vessel or serial sampling.[3]

    • At the final time point, collect brain tissue for analysis of brain penetration.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma and brain homogenate concentrations of (S)-3-Amino-5-phenylpentanoic acid using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software.

I. Neuropathic Pain Models: Assessing Analgesic Efficacy

Neuropathic pain is a chronic condition resulting from nerve damage. Animal models that mimic this pathology are crucial for testing the efficacy of novel analgesics.[4][5] The selection of models that involve peripheral nerve injury, such as Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL), are well-established and produce robust, long-lasting pain behaviors.[6][7][8][9][10]

Rationale for Model Selection

The CCI and SNL models are chosen for their clinical relevance to human neuropathic pain conditions like causalgia and pain from nerve compression.[9] They induce measurable and quantifiable pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, which are key symptoms in patients.

Experimental Workflow for Neuropathic Pain Assessment

Caption: Workflow for neuropathic pain efficacy testing.

Protocol 2: Chronic Constriction Injury (CCI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.[8]

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing.[11] The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[11]

  • Closure: Suture the muscle layer and close the skin incision with wound clips.[6][8]

  • Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.

Protocol 3: Spinal Nerve Ligation (SNL) Model in Rats
  • Anesthesia: Anesthetize the rat.

  • Surgical Procedure:

    • Make a dorsal midline incision to expose the L4-L6 vertebrae.[7][10]

    • Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[7][10]

    • Tightly ligate the L5 and L6 spinal nerves with a silk suture.[7][9][10][12]

  • Closure: Close the muscle and skin layers with sutures or wound clips.[7][10]

  • Post-operative Care: Provide standard post-operative care and allow for a 7-14 day recovery period.

Behavioral Assessment of Neuropathic Pain

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[13][14][15][16]

  • Acclimation: Place the rat in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[13][14][17]

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[15] A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[15]

  • Data Analysis: An increase in the paw withdrawal threshold after treatment with (S)-3-Amino-5-phenylpentanoic acid indicates a reduction in mechanical allodynia.

This test assesses sensitivity to a thermal stimulus.[18][19][20][21][22]

  • Acclimation: Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.

  • Stimulus Application: A radiant heat source is focused on the plantar surface of the hind paw.[19][20]

  • Latency Measurement: The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency.[18][19][20] A cut-off time is set to prevent tissue damage.[20]

  • Data Analysis: An increase in paw withdrawal latency following drug administration indicates an analgesic effect.

Table 2: Expected Outcomes in Neuropathic Pain Models
Treatment GroupVon Frey Test (Paw Withdrawal Threshold)Hargreaves Test (Paw Withdrawal Latency)
Sham Control HighLong
Vehicle-Treated (CCI/SNL) Significantly DecreasedSignificantly Shortened
(S)-3-Amino-5-phenylpentanoic acid Dose-dependent increase towards baselineDose-dependent increase towards baseline

II. Epilepsy and Seizure Models: Evaluating Anticonvulsant Activity

Given the hypothesized GABA-enhancing mechanism of (S)-3-Amino-5-phenylpentanoic acid, its anticonvulsant properties can be robustly tested in models of induced seizures. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) kindling models are standard for screening potential antiepileptic drugs.[5]

Rationale for Model Selection

The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[23][24][25] The PTZ kindling model, which involves repeated administration of a sub-convulsive dose of the GABAA antagonist PTZ, mimics the process of epileptogenesis and is sensitive to drugs that enhance GABAergic neurotransmission.[4][26][27][28][29]

Workflow for Anticonvulsant Efficacy Testing

Caption: Workflow for anticonvulsant activity screening.

Protocol 6: Maximal Electroshock (MES) Seizure Test in Mice
  • Drug Administration: Administer (S)-3-Amino-5-phenylpentanoic acid or vehicle to groups of mice.

  • Electrode Application: At the time of peak effect determined by PK studies, apply corneal or auricular electrodes with a conductive solution.[23][30]

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[23][24]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension.[30] Calculate the percentage of protected animals in each group.

Protocol 7: Pentylenetetrazol (PTZ) Kindling Model in Mice
  • Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p.) to mice every other day.[28][29]

  • Seizure Scoring: Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Kindling Criterion: An animal is considered kindled after exhibiting a certain number of generalized tonic-clonic seizures.

  • Drug Testing: Once kindled, administer (S)-3-Amino-5-phenylpentanoic acid or vehicle before a PTZ challenge.

  • Data Analysis: A significant reduction in seizure score or an increase in seizure latency in the drug-treated group indicates anticonvulsant activity.

Table 3: Expected Outcomes in Seizure Models
ModelTreatment GroupOutcome
MES VehicleTonic hindlimb extension in most animals
(S)-3-Amino-5-phenylpentanoic acidDose-dependent protection from tonic hindlimb extension
PTZ Kindling VehicleHigh seizure scores in kindled animals
(S)-3-Amino-5-phenylpentanoic acidDose-dependent reduction in seizure scores and severity

III. Anxiety Models: Probing Anxiolytic Effects

The Elevated Plus Maze (EPM) is a widely used and validated model to assess anxiety-like behavior in rodents.[31][32][33][34][35] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[32]

Rationale for Model Selection

The EPM is sensitive to anxiolytic drugs, which typically increase the exploration of the open arms. Its simplicity and reliability make it an excellent first-line screen for the anxiolytic potential of (S)-3-Amino-5-phenylpentanoic acid.

Protocol 8: Elevated Plus Maze (EPM) Test in Rats
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[32][34]

  • Acclimation: Habituate the rats to the testing room for at least one hour before the test.[31]

  • Drug Administration: Administer (S)-3-Amino-5-phenylpentanoic acid or vehicle at the appropriate time before the test.

  • Test Procedure:

    • Place the rat in the center of the maze, facing an open arm.[35]

    • Allow the animal to explore the maze for a 5-minute session.[33][35]

    • Record the session using a video tracking system.[31][32]

  • Data Analysis:

    • Measure the time spent in the open and closed arms.

    • Count the number of entries into the open and closed arms.

    • Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Table 4: Expected Outcomes in the Elevated Plus Maze
Treatment GroupTime in Open Arms (%)Open Arm Entries (%)Total Arm Entries (Locomotor Activity)
Vehicle LowLowNormal
(S)-3-Amino-5-phenylpentanoic acid Dose-dependent increaseDose-dependent increaseNo significant change
Positive Control (e.g., Diazepam) Significantly increasedSignificantly increasedMay be decreased at higher doses

IV. Pharmacodynamic Assessment: Linking Behavior to Neurochemistry

To confirm that the behavioral effects of (S)-3-Amino-5-phenylpentanoic acid are mediated by its hypothesized mechanism of action, it is essential to measure its impact on GABA and glutamate levels in the brain.

Proposed Mechanism of Action

G Compound (S)-3-Amino-5-phenylpentanoic acid GABA_T GABA Aminotransferase (GABA-T) Compound->GABA_T Inhibits Inhibition Inhibition GABA_T->Inhibition Leads to GABA GABA Increase Increase GABA->Increase Leads to Inhibition->GABA Results in Effect Therapeutic Effects (Analgesic, Anticonvulsant, Anxiolytic) Increase->Effect

Caption: Hypothesized mechanism of (S)-3-Amino-5-phenylpentanoic acid.

Protocol 9: Analysis of Brain GABA and Glutamate Levels by HPLC
  • Animal Treatment: Administer a behaviorally effective dose of (S)-3-Amino-5-phenylpentanoic acid or vehicle to rats.

  • Tissue Collection: At the time of peak effect, euthanize the animals and rapidly dissect specific brain regions of interest (e.g., hippocampus, cortex, spinal cord).

  • Homogenization and Derivatization: Homogenize the brain tissue and derivatize the amino acids using a suitable agent (e.g., o-phthalaldehyde).[36]

  • HPLC Analysis: Separate and quantify GABA and glutamate levels using a validated HPLC method with fluorescence or electrochemical detection.[2][36][37][38][39]

  • Data Analysis: Compare the levels of GABA and glutamate between the drug-treated and vehicle-treated groups.

Protocol 10: In Vivo Neurotransmitter Monitoring with Microdialysis

Microdialysis allows for the continuous sampling of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[40][41][42][43]

  • Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Drug Administration: Administer (S)-3-Amino-5-phenylpentanoic acid and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for GABA and glutamate concentrations using a highly sensitive method like HPLC with electrochemical detection or capillary electrophoresis.[3]

  • Data Analysis: Plot the neurotransmitter concentrations over time to observe the dynamic changes following drug administration.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of (S)-3-Amino-5-phenylpentanoic acid. By systematically assessing its pharmacokinetic profile and its efficacy in validated models of neuropathic pain, epilepsy, and anxiety, researchers can build a comprehensive data package to support its further development. The inclusion of pharmacodynamic studies will be critical to confirm the mechanism of action and to establish a clear link between target engagement and therapeutic effect. Successful outcomes from these studies will provide a strong rationale for advancing (S)-3-Amino-5-phenylpentanoic acid towards clinical investigation for the treatment of these debilitating neurological and psychiatric disorders.

References

  • An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain. (2007). Journal of Neuroscience Methods. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Bio-protocol. [Link]

  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (2013). Current Protocols in Neuroscience. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Bio-protocol. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). NINDS Preclinical Screening Platform for Pain. [Link]

  • Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. (1990). Journal of Medicinal Chemistry. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments. [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. [Link]

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). NINDS Preclinical Screening Platform for Pain. [Link]

  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

  • PTZ-Induced Epilepsy Model in Mice. (2018). Journal of Visualized Experiments. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Pharmacology. [Link]

  • Elevated Plus Maze. (2021). Bio-protocol. [Link]

  • Hargreaves Test-A Brief Overview. (2024). MolecularCloud. [Link]

  • Spinal Nerve Ligation (SNL) in Rats. (n.d.). Charles River. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2017). Frontiers in Behavioral Neuroscience. [Link]

  • Elevated Plus Maze (EPM) for rats or mice, optimized for Videotracking. (n.d.). Animalab. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2017). Frontiers in Behavioral Neuroscience. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. (2021). Methods in Molecular Biology. [Link]

  • A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates. (2005). Journal of Neuroscience Methods. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). Bio-protocol. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). Bio-protocol. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments. [Link]

  • Microdialysis in Rodents. (2001). Current Protocols in Neuroscience. [Link]

  • How to conduct Von Frey Test? (2025). BioMed. [Link]

  • Chronic Constriction Injury (CCI) Model. (n.d.). Charles River. [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). Journal of Visualized Experiments. [Link]

  • Spinal Nerve Ligation (SNL) Rat Model. (n.d.). Creative Biolabs. [Link]

  • Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain. (2005). Journal of Chromatography B. [Link]

  • rat l5/l6 spinal nerve ligation model. (n.d.). NINDS Preclinical Screening Platform for Pain. [Link]

  • Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle. (2009). Journal of Neuroscience Methods. [Link]

  • Spinal Nerve Ligation (SNL) Model. (n.d.). Charles River. [Link]

  • Trigeminal Neuralgia study in Chronic Constriction Injury of IoN-CCI. (2022). JoVE. [Link]

  • An Isocratic High Performance Liquid Chromatography Method for the Determination of GABA and Glutamate in Discrete Regions of the Rodent Brain. (2007). AMiner. [Link]

  • Overview of Microdialysis. (2001). Current Protocols in Neuroscience. [Link]

  • Detection and Quantification of Neurotransmitters in Dialysates. (2001). Current Protocols in Neuroscience. [Link]

  • Intracerebral Microdialysis - Technical Notes. (n.d.). Sygnature Discovery. [Link]

  • Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue. (2010). Chromatographia. [Link]

  • Neurotransmitter analysis and On-line Microdialysis (OMD). (n.d.). Antec Scientific. [Link]

Sources

Application Note: Quantitative Analysis of (s)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (s)-3-Amino-5-phenylpentanoic Acid

(s)-3-Amino-5-phenylpentanoic acid is a chiral amino acid of growing interest in pharmaceutical research and development. Its unique structural features make it a valuable building block in the synthesis of novel therapeutic agents, including peptidomimetic macrocycles designed to modulate protein-protein interactions.[1][2][3][4][5] Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing pharmacokinetic studies.

This comprehensive guide provides detailed analytical techniques for the robust quantification of (s)-3-Amino-5-phenylpentanoic acid in various matrices. We will delve into the principles and protocols for three key analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

I. Quantification by Reversed-Phase HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like (s)-3-Amino-5-phenylpentanoic acid. The presence of the phenyl group provides a chromophore that allows for sensitive UV detection.

Principle of Separation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acid and amino groups, the hydrophobicity of the molecule is increased, leading to better retention and peak shape on the C18 column.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • (s)-3-Amino-5-phenylpentanoic acid reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (s)-3-Amino-5-phenylpentanoic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm and 254 nm

4. Sample Preparation (from a reaction mixture):

  • Quench the reaction with an appropriate solvent.

  • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Quantify the amount of (s)-3-Amino-5-phenylpentanoic acid in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase inject_sample Inject Sample into HPLC prep_mobile_phase->inject_sample prep_standards Prepare Standards prep_standards->inject_sample prep_sample Prepare Sample prep_sample->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv UV Detection run_gradient->detect_uv integrate_peaks Integrate Peak Areas detect_uv->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify

Caption: Workflow for the HPLC-UV analysis of (s)-3-Amino-5-phenylpentanoic acid.

II. Ultrasensitive Quantification by LC-MS/MS

For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of (s)-3-Amino-5-phenylpentanoic acid in plasma or other biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and specificity compared to HPLC-UV.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. The analyte is first separated from the matrix components by the HPLC system. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent InfinityLab LC/MSD iQ).

  • C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • (s)-3-Amino-5-phenylpentanoic acid reference standard.

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., (s)-3-Amino-5-phenylpentanoic acid-d5).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

  • Internal Standard (IS) Working Solution: Prepare a solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

3. Mass Spectrometer Conditions (to be optimized for the specific instrument):

ParameterExample Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 194.1 (for [M+H]⁺)
Product Ion (Q3) To be determined by infusion and fragmentation of the standard
Fragmentor Voltage To be optimized
Collision Energy To be optimized
Drying Gas Temperature 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 45 psi

4. Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

5. Sample Preparation (from plasma):

  • To 50 µL of plasma, add 10 µL of the IS working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Workflow for LC-MS/MS Bioanalysis

LCMS_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Workflow for the bioanalysis of (s)-3-Amino-5-phenylpentanoic acid by LC-MS/MS.

III. Chiral Separation of 3-Amino-5-phenylpentanoic Acid Enantiomers

In many pharmaceutical applications, it is crucial to not only quantify the total amount of an amino acid but also to determine its enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers.

Principle of Chiral Separation

Chiral separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of underivatized amino acids.[5]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[5]

  • Racemic 3-Amino-5-phenylpentanoic acid standard.

  • (s)-3-Amino-5-phenylpentanoic acid reference standard.

  • HPLC-grade n-hexane, ethanol, and isopropanol.

  • Trifluoroacetic acid (TFA).

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: A mixture of n-hexane, ethanol, and TFA (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for the specific column and analyte.

  • Racemic Standard Solution: Dissolve racemic 3-Amino-5-phenylpentanoic acid in the mobile phase.

  • (s)-Enantiomer Standard Solution: Dissolve the (s)-3-Amino-5-phenylpentanoic acid reference standard in the mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Column Chiralpak IA, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic elution with n-hexane:ethanol:TFA (80:20:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

  • Inject the (s)-enantiomer standard to confirm the peak identity.

  • Calculate the enantiomeric excess (e.e.) of a sample using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Flow for Chiral Method Development

Chiral_Method_Dev start Start: Need to Separate Enantiomers select_csp Select Chiral Stationary Phase (CSP) start->select_csp mobile_phase Choose Mobile Phase System (Normal Phase) select_csp->mobile_phase initial_run Perform Initial Run with Racemic Standard mobile_phase->initial_run evaluation Evaluate Resolution initial_run->evaluation optimize Optimize Mobile Phase Composition evaluation->optimize Resolution < 1.5 validate Validate Method evaluation->validate Resolution ≥ 1.5 optimize->initial_run end End: Robust Chiral Separation Method validate->end

Caption: Logical flow for developing a chiral HPLC separation method.

IV. Method Validation

For all the described analytical methods, it is crucial to perform a thorough validation to ensure the reliability of the results. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quantification of (s)-3-Amino-5-phenylpentanoic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the need for chiral separation. For routine analysis of bulk material, HPLC-UV is often sufficient. For bioanalytical studies, the high sensitivity and selectivity of LC-MS/MS are indispensable. When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is required. It is imperative that any chosen method is fully validated for its intended use to ensure the generation of accurate and reliable data in research and drug development settings.

References

  • Google Patents. (n.d.). Peptidomimetic macrocyles.
  • Google Patents. (n.d.). Peptidomimetic macrocycles.
  • Google Patents. (n.d.). Peptidomimetic macrocycles.
  • Google Patents. (n.d.). Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles.
  • Google Patents. (n.d.). Peptidomimetic macrocycles.
  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). Peptidomimetic macrocycles and uses thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Low Yield in Key Synthetic Steps

Low yields can arise from various factors, from reagent quality to subtle variations in reaction conditions. This section addresses specific problems you might encounter during the synthesis of (s)-3-Amino-5-phenylpentanoic acid, with a focus on a common asymmetric synthesis route involving an Evans aldol reaction followed by transformation of the resulting hydroxyl group to an amine.

Scenario 1: Low Diastereoselectivity in the Evans Aldol Addition

Question: I am performing an Evans aldol reaction between (R)-N-acetyl-4-isopropyloxazolidin-2-one and 3-phenylpropanal, but I'm observing a low diastereomeric excess (de) for the desired (3'R,4S)-imide, leading to a low yield of the (S)-hydroxy acid after auxiliary removal. What could be the cause?

Answer:

Low diastereoselectivity in this step is a common issue and can often be traced back to the enolization conditions and the purity of your starting materials.

Possible Causes and Solutions:

  • Incomplete or Incorrect Enolization: The formation of the desired Z-enolate is crucial for high diastereoselectivity.

    • Troubleshooting: Ensure your di-n-butylboryl triflate (Bu₂BOTf) is of high quality and freshly titrated or purchased. The choice of base is also critical; diisopropylethylamine (DIPEA) is commonly used. Ensure it is distilled and dry. The reaction is typically performed at low temperatures (e.g., -78 °C) to favor the kinetic Z-enolate. Allowing the reaction to warm prematurely can lead to enolate equilibration and lower diastereoselectivity.

  • Moisture Contamination: Trace amounts of water can quench the enolate or react with the Lewis acid, leading to side reactions and reduced stereocontrol.

    • Troubleshooting: All glassware should be rigorously flame-dried or oven-dried. Solvents like dichloromethane (DCM) must be freshly distilled from a suitable drying agent (e.g., CaH₂). Perform the reaction under an inert atmosphere (argon or nitrogen).

  • Purity of 3-Phenylpropanal: The aldehyde starting material can undergo self-condensation or oxidation to the corresponding carboxylic acid, which can interfere with the reaction.

    • Troubleshooting: Use freshly distilled or purified 3-phenylpropanal. Check its purity by ¹H NMR before use.

ParameterRecommended ConditionCommon Pitfall
Enolization Temperature -78 °C to 0 °CTemperature fluctuations
Lewis Acid Di-n-butylboryl triflate (Bu₂BOTf)Old or low-purity reagent
Base Diisopropylethylamine (DIPEA)Wet or impure base
Solvent Anhydrous Dichloromethane (DCM)Inadequate drying

A detailed protocol for this step can be found in the work by Lee, K.-I., et al. (2022), which reports good yields and diastereoselectivity.[1][2][3]

Scenario 2: Incomplete Conversion or Side Products during Azide Displacement

Question: After converting the hydroxyl group of my (3S)-hydroxy-5-phenylpentanoic acid derivative to a mesylate or tosylate, I am getting a low yield upon reaction with sodium azide. What are the likely side reactions?

Answer:

The Sₙ2 displacement of a sulfonate ester with azide is a critical step. Low yields often point to competing elimination reactions or incomplete conversion.

Possible Causes and Solutions:

  • E2 Elimination: The mesylate or tosylate is a good leaving group, and if the azide anion acts as a base, it can promote E2 elimination to form an α,β-unsaturated carboxylic acid derivative, especially if there is steric hindrance around the reaction center.

    • Troubleshooting: Use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 pathway. Running the reaction at a moderate temperature (e.g., 60-80 °C) is often a good balance between achieving a reasonable reaction rate and minimizing elimination.

  • Incomplete Mesylation/Tosylation: If the initial conversion of the alcohol to the sulfonate ester is not complete, the unreacted alcohol will not undergo azide displacement.

    • Troubleshooting: Monitor the mesylation/tosylation step by TLC or LC-MS to ensure full conversion of the starting material. Use a slight excess of the sulfonyl chloride and a non-nucleophilic base like triethylamine (TEA) or pyridine.

  • Hydrolysis of the Sulfonate Ester: If there is moisture in the reaction, the sulfonate ester can hydrolyze back to the alcohol.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous.

Scenario 3: Low Yield during the Reduction of the Azide to the Amine

Question: I am reducing the azide group to the primary amine using catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O), but my yields are consistently low. What should I investigate?

Answer:

The reduction of the azide is generally a high-yielding reaction, so low yields warrant a careful examination of your reagents and reaction setup.

Possible Causes and Solutions:

  • Catalyst Poisoning (for Catalytic Hydrogenation): Trace impurities, particularly sulfur-containing compounds from previous steps (e.g., from mesyl chloride), can poison the palladium catalyst.

    • Troubleshooting: Ensure your azido-acid is highly pure before hydrogenation. You can try purifying it via column chromatography or recrystallization. Using a fresh, high-quality catalyst is also crucial. Sometimes, increasing the catalyst loading can help overcome minor impurities.

  • Incomplete Staudinger Reduction: The Staudinger reaction proceeds via an aza-ylide intermediate which is then hydrolyzed. Incomplete hydrolysis can be a source of low yield.

    • Troubleshooting: Ensure sufficient water is present for the hydrolysis step and allow for adequate reaction time. The reaction is often run in a THF/water solvent system.

  • Product Isolation Issues: The resulting amino acid can be highly polar and may be difficult to extract from an aqueous workup.

    • Troubleshooting: Adjusting the pH of the aqueous layer to the isoelectric point of the amino acid can minimize its solubility in water and facilitate extraction with an organic solvent or promote precipitation. Ion-exchange chromatography is also a very effective purification method for amino acids.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_analysis Crude Product Analysis cluster_solutions Potential Solutions start Low Yield Observed check_purity Analyze Crude Product (NMR, LC-MS, TLC) start->check_purity unreacted_sm Significant Unreacted Starting Material check_purity->unreacted_sm Incomplete Conversion side_products Presence of Side Products check_purity->side_products Side Reactions low_mass Low Mass Balance (Product and SM) check_purity->low_mass Purification/Workup Issues optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Increase reagent stoichiometry unreacted_sm->optimize_conditions check_reagents Verify Reagent Quality: - Purity and dryness - Fresh reagents/catalyst unreacted_sm->check_reagents side_products->check_reagents investigate_side_reactions Investigate Side Reactions: - Change solvent - Lower temperature - Use milder reagents side_products->investigate_side_reactions modify_workup Modify Workup/Purification: - Adjust pH for extraction - Alternative purification (e.g., crystallization, ion-exchange) low_mass->modify_workup

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (s)-3-Amino-5-phenylpentanoic acid?

A1: Several synthetic strategies have been successfully employed. Some of the most common include:

  • Asymmetric synthesis using chiral auxiliaries: This often involves an Evans aldol reaction to set the stereocenter of a hydroxyl precursor, which is then converted to the amine.[1][2][3]

  • Enzymatic resolution: This can involve the resolution of a racemic mixture of an intermediate or the final product using enzymes like lipases.

  • Asymmetric hydrogenation: Catalytic asymmetric hydrogenation of a suitable unsaturated precursor can be a highly efficient method.

  • Starting from chiral pool materials: Syntheses starting from readily available chiral molecules are also reported.

Q2: How can I determine the enantiomeric excess (ee) of my final product?

A2: The most common method for determining the enantiomeric excess of chiral amino acids is through chiral High-Performance Liquid Chromatography (HPLC) . This typically involves derivatizing the amino group with a UV-active or fluorescent tag, followed by separation on a chiral stationary phase. Alternatively, you can use a chiral mobile phase additive. NMR spectroscopy using chiral shift reagents can also be employed. For a detailed protocol on determining the optical purity of a similar compound, see the supplementary information in Lee, K.-I., et al. (2022).[1]

Q3: My final product is difficult to purify by column chromatography due to its high polarity. What are my options?

A3: Purification of highly polar amino acids can indeed be challenging. Here are some effective strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).

  • Ion-Exchange Chromatography: This technique is ideally suited for separating amino acids from neutral or oppositely charged impurities.

  • Boc-Protection: Protecting the amine with a tert-butyloxycarbonyl (Boc) group increases its lipophilicity, making it more amenable to standard silica gel chromatography.[4] The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Q4: I am considering a reductive amination approach. What are the key parameters to control for a high yield and good stereoselectivity?

A4: Reductive amination is a powerful tool for amine synthesis. Key parameters to control include:

  • Choice of Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine/iminium ion in the presence of the ketone/aldehyde.

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to promote imine formation without significantly hydrolyzing it or deactivating the amine nucleophile.

  • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

  • Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.

Experimental Protocols

Protocol 1: Evans Aldol Addition for (3'R,4S)-3-(3-Hydroxy-5-phenylpentanoyl)-4-isopropyl-oxazolidin-2-one

This protocol is adapted from the synthesis of a key precursor to (s)-3-hydroxy-5-phenylpentanoic acid.[1][2][3]

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-N-acetyl-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add di-n-butylboryl triflate (1.1 eq) via syringe, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of freshly distilled 3-phenylpropanal (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the slow addition of a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers.

Protocol 2: Chiral Resolution of Racemic 3-Amino-5-phenylpentanoic acid using a Chiral Acid

This is a general procedure for the resolution of a racemic amino acid. The choice of resolving agent and solvent is crucial and may require optimization.

  • Dissolve the racemic 3-Amino-5-phenylpentanoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.

  • In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid) (0.5 eq) in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic amino acid.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To check the diastereomeric purity, a small sample of the crystals can be treated with a base (e.g., NaOH solution) to liberate the free amino acid, which can then be analyzed by chiral HPLC.

  • Recrystallize the diastereomeric salt until a constant optical rotation is achieved.

  • Treat the pure diastereomeric salt with a base to regenerate the enantiomerically pure (s)-3-Amino-5-phenylpentanoic acid.

References

  • Maharani, R., et al. (2022). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ChemistrySelect, 7(3), e202104005.
  • Lee, K.-I., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences, 23(4), 1476. [Link]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 31, 2026, from [Link]

  • Belokon, Y. N., et al. (2015). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Molecules, 20(7), 12345-12356. [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3466-3472. [Link]

  • Huckabee, B. K., & Sobieray, D. M. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Khalafy, J., et al. (2009). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Brazilian Chemical Society, 20(8), 1545-1550. [Link]

  • Wockhardt Ltd. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Lee, K.-I., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. National Institutes of Health. [Link]

  • Lee, K.-I., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555-6559. [Link]

  • Park, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-265. [Link]

  • LibreTexts. (2021, March 6). Biosynthesis of Amino Acids. [Link]

  • Arend, M., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 31, 2026, from [Link]

  • Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. National Institutes of Health. [Link]

  • jOeCHEM. (2020, April 19). Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube. [Link]

  • ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis of.... Retrieved January 31, 2026, from [Link]

  • An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328-2345. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Purification of (s)-3-Amino-5-phenylpentanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides incorporating the non-proteinogenic amino acid, (s)-3-Amino-5-phenylpentanoic acid. The unique structural features of this β-amino acid, specifically its bulky phenylpropyl side chain and additional chiral center, introduce distinct challenges to standard peptide purification protocols. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when purifying (s)-3-Amino-5-phenylpentanoic acid-containing peptides.

Q1: Why is the purification of peptides containing (s)-3-Amino-5-phenylpentanoic acid more challenging than standard peptides?

The incorporation of (s)-3-Amino-5-phenylpentanoic acid introduces several factors that can complicate purification. The bulky and hydrophobic phenylpropyl side chain significantly increases the overall hydrophobicity of the peptide, potentially leading to aggregation and poor solubility in aqueous mobile phases.[1][2] Furthermore, this β-amino acid can induce unique secondary structures or disrupt standard helical or sheet formations, altering the peptide's interaction with the stationary phase in unpredictable ways.[3][4] Finally, the synthesis of the (s)-3-Amino-5-phenylpentanoic acid moiety itself can introduce closely related impurities and diastereomers that are often difficult to resolve from the target peptide.[5]

Q2: What is the recommended starting point for HPLC purification of these peptides?

The standard and most versatile method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] A good starting point is a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[6][8] However, due to the hydrophobicity of (s)-3-Amino-5-phenylpentanoic acid-containing peptides, you may need to adjust your approach.

Q3: My peptide is poorly soluble in the initial mobile phase. What should I do?

Poor solubility is a common issue with hydrophobic peptides.[1] For initial solubilization of your crude peptide, consider using a small amount of organic solvent such as dimethyl sulfoxide (DMSO), or a basic aqueous solution like 1% ammonium hydroxide.[9] It is crucial to then dilute this solution with the initial mobile phase to ensure compatibility with your HPLC system. Be aware that high concentrations of strong organic solvents in your injection volume can lead to peak distortion.

Q4: I am observing broad or tailing peaks in my chromatogram. What are the likely causes?

Broad or tailing peaks can stem from several issues. One possibility is secondary ionic interactions between basic residues in your peptide and residual free silanols on the silica-based stationary phase. Using an ion-pairing agent like TFA at a low pH (around 2) helps to minimize these interactions by protonating the silanols and the peptide's basic groups.[10] Another cause could be slow kinetics of interaction with the stationary phase, which can sometimes be improved by increasing the column temperature (e.g., to 40-60 °C).[11] Aggregation of the peptide on the column is also a significant contributor to poor peak shape.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific purification challenges.

Guide 1: Addressing Peptide Aggregation

Peptide aggregation is a primary concern for hydrophobic peptides and can manifest as poor solubility, low recovery, and broad, tailing peaks in HPLC.[1]

Symptoms:

  • Insolubility of the crude peptide in aqueous buffers.

  • Precipitation of the peptide upon injection into the mobile phase.

  • Broad, misshapen, or multiple peaks for a single species in the chromatogram.

  • Low overall recovery of the peptide after purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peptide aggregation.

Detailed Steps:

  • Solubility Testing: Before preparative HPLC, test the solubility of a small amount of your crude peptide in various solvents. Start with your initial HPLC mobile phase. If solubility is poor, try adding increasing amounts of acetonitrile or isopropanol. For very difficult cases, DMSO can be an effective solubilizing agent.[9]

  • Mobile Phase Modification:

    • Organic Solvent: Acetonitrile is the standard organic modifier. However, for highly hydrophobic peptides, using a stronger organic solvent like isopropanol in your mobile phase B (e.g., 80% isopropanol, 20% acetonitrile, 0.1% TFA) can improve solubility and peak shape.

    • pH Adjustment: While low pH with TFA is common, some peptides are more soluble and exhibit better chromatography at a neutral or slightly basic pH. Consider using a buffer system like ammonium bicarbonate (pH ~8). Note that this will require a silica-based column that is stable at higher pH.[7]

  • Temperature: Increasing the column temperature can disrupt hydrophobic interactions that lead to aggregation and can also improve peak shape by accelerating mass transfer kinetics.[11]

Guide 2: Separating Diastereomers and Closely Related Impurities

The presence of (s)-3-Amino-5-phenylpentanoic acid can lead to the formation of diastereomers if the synthesis is not perfectly stereocontrolled. These, along with other synthesis-related impurities like deletion or truncated sequences, can be challenging to separate.[12]

Symptoms:

  • A main peak with a shoulder or a closely eluting impurity.

  • Mass spectrometry data indicating the presence of a species with the same mass but a different retention time.

  • Incomplete separation of two or more major peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Gradient Optimization: The most effective way to improve the resolution of closely eluting species is to decrease the gradient slope. A shallower gradient increases the separation window between peaks.[13]

  • Stationary Phase Selectivity: If optimizing the gradient is insufficient, changing the stationary phase chemistry can provide the necessary selectivity.

    • C18 vs. C8/C4: For very hydrophobic peptides, a C8 or even a C4 column may provide better peak shape and resolution by reducing the strong hydrophobic interactions.[11]

    • Phenyl-Hexyl: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the phenyl ring of the (s)-3-Amino-5-phenylpentanoic acid residue.[13]

  • Mobile Phase pH and Ion-Pairing Agent:

    • Changing the mobile phase pH can alter the ionization state of the peptide and impurities, which can affect their retention and selectivity.

    • While TFA is standard, formic acid can sometimes offer different selectivity, especially when preparing samples for mass spectrometry.

  • Chiral Chromatography: For analytical confirmation of diastereomeric purity, and in some cases for preparative separation of valuable diastereomers, a chiral stationary phase may be necessary.[14] However, this is often a last resort for preparative work due to lower loading capacities and higher costs. Often, subtle differences in the secondary structure induced by the different stereoisomers can be exploited for separation on standard RP-HPLC columns.[4]

Part 3: Experimental Protocols

Protocol 1: HPLC Method Development for (s)-3-Amino-5-phenylpentanoic Acid Peptides

This protocol outlines a systematic approach to developing a purification method for these challenging peptides.

1. Analytical Scouting: a. Column Selection: Screen at least two different column chemistries. A good starting point is a high-quality C18 column and a Phenyl-Hexyl column. b. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile c. Initial Gradient: Run a fast "scouting" gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of your target peptide. d. Data Analysis: Analyze the chromatograms for peak shape, resolution of the main peak from impurities, and retention time.

2. Method Optimization: a. Gradient Refinement: Based on the scouting run, design a shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 40 minutes. b. Flow Rate and Temperature: Standard flow rates for analytical columns are typically 1 mL/min. If peak broadening is observed, consider increasing the column temperature to 40-50°C. c. Alternative Organic Modifier: If aggregation or poor resolution persists, replace acetonitrile in Mobile Phase B with a 1:1 mixture of acetonitrile and isopropanol and repeat the optimized gradient.

3. Scaling to Preparative HPLC: a. Once an optimized analytical method is established, it can be scaled to a preparative column with the same stationary phase. b. The gradient slope should be maintained, and the flow rate and injection volume should be adjusted according to the column dimensions.

Table 1: Recommended HPLC Conditions for Screening

ParameterCondition 1 (Standard)Condition 2 (Alternative Selectivity)
Column C18, 3.5-5 µm, 100-130 ÅPhenyl-Hexyl, 3.5-5 µm, 100-130 Å
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-65% B over 30 minutes5-65% B over 30 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)
Temperature 30°C40°C
Detection 220 nm220 nm

References

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]

  • Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Retrieved from [Link]

  • ResearchGate. (2020, September 5). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • SpringerLink. (2022, March 22). A story of peptides, lipophilicity and chromatography – back and forth in time. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted Parallel Synthesis of a 14-helical Beta-Peptide Library. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

  • Wiley Online Library. (2024, April 12). How hydrophobicity, side chains, and salt affect the dimensions of disordered proteins. Retrieved from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

Sources

Technical Support Center: (s)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (s)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common impurities that may be encountered during their experimental work with this crucial synthetic intermediate.

Introduction

(s)-3-Amino-5-phenylpentanoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of common impurities, their origins, and strategies for their detection and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my sample of (s)-3-Amino-5-phenylpentanoic acid?

You are likely to encounter three main categories of impurities:

  • Process-related impurities: These arise from the synthetic route used to prepare the molecule. They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation products: These can form during synthesis, purification, or storage due to factors like temperature, pH, or exposure to air and light.

  • Chiral impurities: The most significant chiral impurity is the (R)-enantiomer of 3-Amino-5-phenylpentanoic acid.

Q2: Why is it crucial to control the level of the (R)-enantiomer?

The stereochemistry of chiral molecules is often critical for their biological activity and safety in drug candidates. The (S)-enantiomer is the desired stereoisomer for certain pharmaceutical applications, and the (R)-enantiomer may have different pharmacological or toxicological properties. Regulatory agencies have strict limits on enantiomeric purity.

Q3: My analysis shows an unknown peak. How can I identify it?

Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific impurity-related problems you might face during your experiments and provides actionable solutions.

Issue 1: Presence of a Significant Peak Corresponding to the (R)-enantiomer

Symptoms:

  • Chiral HPLC analysis indicates a higher than acceptable level of the (R)-enantiomer.

  • Optical rotation measurement of the sample is lower than the expected value for the pure (S)-enantiomer.

Root Causes:

  • Incomplete Enantiomeric Resolution: If a racemic mixture was synthesized and then resolved, the resolution process (e.g., via diastereomeric salt formation or chiral chromatography) may have been inefficient.

  • Racemization during Synthesis or Work-up: Certain reaction conditions, such as high temperatures or strongly acidic or basic environments, can cause racemization of the chiral center.

  • Non-stereoselective Synthesis: The synthetic route employed may not be sufficiently enantioselective, leading to the formation of both enantiomers.

Troubleshooting and Mitigation Strategies:

  • Optimize Chiral Resolution: If using diastereomeric salt resolution, experiment with different resolving agents and crystallization solvents. For chiral chromatography, adjust the mobile phase composition and flow rate.

  • Control Reaction Conditions: Carefully monitor and control the temperature and pH throughout the synthesis and purification steps. Avoid prolonged exposure to harsh conditions.

  • Employ Asymmetric Synthesis: Utilize a highly enantioselective synthetic method, such as asymmetric hydrogenation with a suitable chiral catalyst, to favor the formation of the (S)-enantiomer.[1][2]

Analytical Protocol: Chiral Purity Analysis by HPLC

This protocol provides a general method for determining the enantiomeric purity. Optimization may be required for your specific instrumentation and sample matrix.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns like those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) are good starting points.[3][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore.

  • Derivatization (Optional): To enhance sensitivity and chromatographic resolution, pre-column derivatization with a chiral derivatizing agent can be employed. This creates diastereomers that can be separated on a standard achiral HPLC column.[4]

Issue 2: Detection of a Lactam Impurity (4-Phenyl-pyrrolidin-2-one)

Symptoms:

  • An impurity with a molecular weight corresponding to the loss of a molecule of water from the parent compound is detected by LC-MS.

  • NMR analysis shows signals consistent with a cyclic amide structure.

Causality and Formation Pathway:

Intramolecular cyclization of 3-Amino-5-phenylpentanoic acid can occur, especially under thermal stress or in the presence of dehydrating agents, to form the corresponding lactam.

(s)-3-Amino-5-phenylpentanoic_acid (s)-3-Amino-5-phenylpentanoic acid Lactam_Impurity 4-Phenyl-pyrrolidin-2-one (s)-3-Amino-5-phenylpentanoic_acid->Lactam_Impurity  Δ or Dehydrating Agent - H₂O

Caption: Formation of the lactam impurity.

Troubleshooting and Mitigation Strategies:

  • Avoid High Temperatures: During purification steps such as distillation or drying, use the lowest effective temperature. Vacuum drying at a moderate temperature is preferable to high-temperature oven drying.

  • Control pH: Maintain a neutral or slightly acidic pH during work-up and storage, as both strongly acidic and basic conditions can promote cyclization.

  • Limit Storage Time: Store the material in a cool, dry place and for the shortest duration possible before use.

Issue 3: Presence of Diacid and Dimer Impurities

Symptoms:

  • LC-MS analysis reveals peaks with molecular weights corresponding to a diacid (e.g., 3-phenylpentanedioic acid) or a dimer of the product.

Root Causes and Formation Pathways:

  • Diacid Impurity: This can be a by-product from certain synthetic routes, for instance, if a precursor like a cyano-diester is hydrolyzed.[5]

  • Dimer Impurity: Intermolecular amide bond formation between two molecules of (s)-3-Amino-5-phenylpentanoic acid can lead to a dimer impurity, particularly if the reaction conditions favor amide coupling (e.g., presence of activating agents or high temperatures).

cluster_diacid Diacid Formation cluster_dimer Dimer Formation Cyano_Diester Cyano-Diester Precursor Diacid_Impurity 3-Phenylpentanedioic acid Cyano_Diester->Diacid_Impurity Hydrolysis Amino_Acid_1 (s)-3-Amino-5-phenylpentanoic acid Dimer_Impurity Dimer Amino_Acid_1->Dimer_Impurity Amino_Acid_2 (s)-3-Amino-5-phenylpentanoic acid Amino_Acid_2->Dimer_Impurity

Caption: Formation pathways for diacid and dimer impurities.

Troubleshooting and Mitigation Strategies:

  • Optimize Synthetic Route: Carefully select and optimize the synthetic pathway to minimize the formation of these by-products.

  • Purification: These impurities can often be removed by recrystallization or column chromatography due to differences in polarity and solubility compared to the desired product.

  • Control Stoichiometry and Reagents: In synthetic steps prone to these side reactions, precise control of stoichiometry and the choice of reagents is critical.

Analytical Protocol: Reversed-Phase HPLC for Process Impurities

This method is suitable for separating (s)-3-Amino-5-phenylpentanoic acid from its more polar (diacid) and less polar (dimer, ester) impurities.

  • Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase composition.

Table 1: Summary of Common Impurities and their Characteristics

Impurity NameCommon OriginAnalytical MethodMitigation Strategy
(R)-3-Amino-5-phenylpentanoic acidNon-selective synthesis, racemizationChiral HPLCAsymmetric synthesis, optimized resolution
4-Phenyl-pyrrolidin-2-one (Lactam)Thermal degradation, cyclizationReversed-Phase HPLC-MSAvoid high temperatures, control pH
3-Phenylpentanedioic acid (Diacid)By-product of certain synthesesReversed-Phase HPLC-MSOptimize synthesis, purification
DimerIntermolecular amide formationReversed-Phase HPLC-MSControl reaction conditions, purification

Concluding Remarks

The control of impurities in (s)-3-Amino-5-phenylpentanoic acid is a critical aspect of ensuring the quality and safety of pharmaceuticals derived from it. A thorough understanding of the potential impurities, their formation pathways, and appropriate analytical and control strategies is essential for any researcher working with this compound. This guide provides a starting point for troubleshooting common issues, but specific cases may require further investigation and method development.

References

  • Burke, J. L., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734.
  • Gao, J., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275.
  • Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215.
  • SynThink. (n.d.). Pregabalin EP Impurities & USP Related Compounds.
  • Various Authors. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 257-266.
  • Various Authors. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 30(5), 639-648.
  • Wikipedia contributors. (2023, December 29). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing HPLC Resolution for 3-Amino-5-phenylpentanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal enantiomeric resolution. As this molecule is a γ-amino acid and a structural analog of pregabalin, the principles and methods discussed here are grounded in established practices for similar compounds.

This resource is structured to anticipate your questions and troubleshoot common experimental hurdles, moving from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the initial phases of method development for the enantioseparation of 3-Amino-5-phenylpentanoic acid.

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for separating 3-Amino-5-phenylpentanoic acid enantiomers?

A1: Given that 3-Amino-5-phenylpentanoic acid is an underivatized amino acid, the most successful CSPs are those capable of multiple interaction types, including ionic, hydrogen bonding, and dipole-dipole interactions. Your primary candidates fall into three main categories:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are often the best starting point. Phases like Astec CHIROBIOTIC T (teicoplanin) are particularly effective for resolving underivatized amino acids because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, which is ideal for zwitterionic compounds like amino acids.[1] A study on the closely related compound pregabalin achieved baseline resolution by optimizing a method on a macrocyclic glycopeptide stationary phase.[2]

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These phases are specifically designed for zwitterionic molecules like amino acids. They contain both anion- and cation-exchange functional groups, providing strong enantioselective interactions.[3] A CHIRALPAK ZWIX(+) column successfully provided direct resolution of pregabalin enantiomers, demonstrating its suitability for this class of compounds.[4][5]

  • Crown Ether CSPs (e.g., CROWNPAK CR-I): These are highly effective for compounds containing a primary amine group on the chiral center, making them an excellent choice for amino acids.[3][6] They work through a complexation mechanism with the ammonium group of the analyte.[7]

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are less likely to resolve underivatized amino acids effectively in reversed-phase or polar organic modes due to the zwitterionic nature and poor solubility of the analyte in typical non-polar mobile phases.[1] However, if the amino acid is derivatized (e.g., N-FMOC), polysaccharide phases become highly effective.[8][9][10][11]

Q2: How do I choose between Normal Phase, Reversed-Phase, or Polar Organic mobile phase modes?

A2: The choice of mobile phase mode is intrinsically linked to your chosen CSP.

  • For Macrocyclic Glycopeptide and Zwitterionic CSPs: These are versatile and can operate in Reversed-Phase (RP) or Polar Organic Mode. For 3-Amino-5-phenylpentanoic acid, a polar organic or reversed-phase mode is highly recommended. A typical starting point would be a mobile phase of methanol or acetonitrile with acidic and/or basic additives.[4] For example, a successful method for pregabalin used a mobile phase of 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v).[4]

  • For Crown Ether CSPs: These columns typically use an acidic aqueous mobile phase, often containing perchloric acid or trifluoroacetic acid (TFA), sometimes with an organic modifier like acetonitrile.[6][7] The acidic conditions ensure the primary amine is protonated, facilitating interaction with the crown ether.

  • For Polysaccharide CSPs (if derivatized): These are most commonly used in Normal Phase (e.g., hexane/alcohol mixtures) or Reversed-Phase (e.g., acetonitrile/water).[10][12] Additives like TFA for acids or diethylamine (DEA) for bases are crucial for good peak shape.[13]

Q3: What is the role of mobile phase additives, and which ones should I use?

A3: Mobile phase additives are critical for controlling the ionization state of the analyte and the stationary phase, which directly impacts retention, selectivity, and peak shape.[14]

  • Mechanism of Action: For an amphiprotic molecule like 3-Amino-5-phenylpentanoic acid, additives ensure that the amine group is protonated (-NH3+) and the carboxylic acid group is either protonated (-COOH) or deprotonated (-COO-), depending on the separation mode. This prevents peak tailing and enhances the specific interactions required for chiral recognition.

  • Common Additives:

    • Acids (Formic Acid, Acetic Acid, TFA): Used to suppress the ionization of carboxylic acid groups and ensure protonation of amine groups.[14] TFA is a strong ion-pairing agent that can significantly affect selectivity.[7] A concentration of 0.1% is a standard starting point.

    • Bases (Ammonia, Diethylamine - DEA, Triethylamine - TEA): Used to improve the peak shape of basic compounds. For zwitterionic separations, they are often used in combination with an acid to form a buffer system (e.g., TEA and Acetic Acid).[15]

    • Buffers (Ammonium Formate, Ammonium Acetate): Provide pH control and are highly compatible with mass spectrometry (MS) detection.[4]

Q4: How does temperature affect my chiral separation?

A4: Temperature is a powerful but complex parameter in chiral chromatography.[16]

  • General Rule: Lowering the temperature often increases chiral selectivity (α) and resolution (Rs). This is because the enthalpic (ΔH) differences in the binding energy between the enantiomers and the CSP become more dominant at lower temperatures, enhancing differentiation.[14][16]

  • Practical Considerations: While lower temperatures can improve resolution, they also lead to higher mobile phase viscosity (increased backpressure) and broader peaks (lower efficiency). Conversely, higher temperatures can improve peak efficiency. The optimal temperature is a balance between selectivity and efficiency and must be determined empirically for each method.

Method Development & Optimization Workflow

The following diagram outlines a systematic approach to developing a robust enantioselective method for 3-Amino-5-phenylpentanoic acid.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Properties: 3-Amino-5-phenylpentanoic acid (Zwitterionic, Primary Amine) CSP_Select Select Primary CSPs 1. Macrocyclic Glycopeptide 2. Zwitterionic 3. Crown Ether Analyte->CSP_Select Mode_Select Select Mobile Phase Mode - Polar Organic (MeOH/ACN + additives) - Reversed-Phase (Aq. Buffer + ACN) CSP_Select->Mode_Select Screening Perform Initial Screening Runs Mode_Select->Screening Eval Evaluate Results (Rs > 1.0?) Screening->Eval Eval->CSP_Select No, try alternate CSP Opt_MP Optimize Mobile Phase - Adjust Additive Conc. (Acid/Base) - Change Organic Modifier (MeOH vs. ACN) Eval->Opt_MP Yes Opt_Temp Optimize Temperature (Test 15°C, 25°C, 40°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (Balance Speed vs. Resolution) Opt_Temp->Opt_Flow Final Final Method (Rs >= 1.5) Opt_Flow->Final

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 3-Amino-5-phenylpentanoic acid enantiomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Inappropriate CSP: The chosen stationary phase does not provide sufficient chiral recognition.[16] 2. Suboptimal Mobile Phase: Incorrect solvent, additive type, or concentration.[16] 3. High Temperature: Reduces chiral selectivity.[14][16] 4. High Flow Rate: Reduces the time for interactions, lowering column efficiency.[14]1. Switch CSP Type: If a macrocyclic glycopeptide phase fails, try a zwitterionic or crown ether phase. 2. Systematically Vary Additives: Adjust the concentration of your acid/base (e.g., 0.05% to 0.2% TFA). Try a different additive (e.g., formic acid instead of TFA). 3. Lower the Temperature: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). 4. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve efficiency.
Peak Tailing / Poor Peak Shape 1. Secondary Ionic Interactions: Unwanted interactions between the analyte and the silica support or CSP. 2. Incorrect Additive Concentration: Insufficient acid or base to control analyte ionization.[14] 3. Column Overload: Injecting too much sample mass. 4. Column Contamination/Degradation: Strongly adsorbed impurities at the column inlet.[17]1. Adjust Additive: Increase the concentration of the acidic or basic additive to better suppress unwanted ionization. For example, increase TFA from 0.1% to 0.2%.[14] 2. Check pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pI. 3. Reduce Injection Volume/Concentration: Dilute the sample by a factor of 10 and re-inject. 4. Wash the Column: Flush the column with a strong solvent (if compatible with the CSP, check manual) or reverse flush the column (disconnected from the detector) to remove inlet frit blockage.[17]
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the CSP to equilibrate with the new mobile phase.[13] 2. Mobile Phase Instability: Evaporation of the volatile organic component, altering the composition. 3. Temperature Fluctuations: An unstable column oven or ambient temperature changes. 4. "Memory Effects": Residual additives from previous runs affecting the current separation.[18]1. Increase Equilibration Time: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped. 3. Use a Column Thermostat: Ensure the column compartment is on and set to the desired temperature. 4. Dedicate a Column: If possible, dedicate a specific column to a single method or mobile phase type to avoid memory effects.[18] Flush thoroughly between methods.
High Backpressure 1. Blocked Inlet Frit: Particulate matter from the sample or system has clogged the column inlet.[17] 2. Precipitation: Buffer or additive precipitating out of solution in high organic mobile phase. 3. Low Temperature: Increased mobile phase viscosity.1. Filter Samples: Always filter samples through a 0.2 or 0.45 µm syringe filter.[19] Use a guard column.[20] 2. Reverse Flush: Disconnect the column from the detector and flush in the reverse direction at a low flow rate.[17] 3. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic percentage of your gradient or isocratic mobile phase. 4. Increase Temperature: A modest increase in temperature can lower viscosity and pressure.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common HPLC separation issues.

Troubleshooting Start Problem Observed Poor_Res Poor Resolution (Rs < 1.5) Start->Poor_Res Bad_Shape Peak Tailing/ Asymmetry Start->Bad_Shape Drift_RT Retention Time Drifting Start->Drift_RT Cause_Res1 Suboptimal Temp/Flow? Poor_Res->Cause_Res1 Cause_Shape1 Incorrect Additive Concentration? Bad_Shape->Cause_Shape1 Cause_Drift1 Poor Equilibration? Drift_RT->Cause_Drift1 Cause_Res2 Wrong Mobile Phase Composition? Cause_Res1->Cause_Res2 No Sol_Res1 Decrease Temp Decrease Flow Rate Cause_Res1->Sol_Res1 Yes Sol_Res2 Adjust Additive Conc. Change Modifier Cause_Res2->Sol_Res2 Cause_Shape2 Column Overload or Contamination? Cause_Shape1->Cause_Shape2 No Sol_Shape1 Increase/Change Additive (Acid/Base) Cause_Shape1->Sol_Shape1 Yes Sol_Shape2 Dilute Sample Wash/Reverse Flush Column Cause_Shape2->Sol_Shape2 Cause_Drift2 System Issue? (Temp, Pump, MP) Cause_Drift1->Cause_Drift2 No Sol_Drift1 Equilibrate for >20 Column Volumes Cause_Drift1->Sol_Drift1 Yes Sol_Drift2 Check Oven, Prepare Fresh MP, Purge Pump Cause_Drift2->Sol_Drift2

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025, December). BenchChem Technical Support.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Separation of free amino acids and primary amines using Daicel crown ether columns. (n.d.).
  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex.
  • Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1586.
  • The Chiral Notebook. (n.d.). Phenomenex.
  • Daicel Chiral Amino Acids Analysis. (n.d.). Daicel Chiral Technologies.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex Technical Note.
  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016). Semantic Scholar.
  • Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. (n.d.). BenchChem.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Instruction Manual for CHIRALPAK® WH. (2020, October). Daicel Chiral Technologies.
  • Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. (2025, August 6).
  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. (n.d.). Sigma-Aldrich.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Trouble with chiral separations. (2020, May 20).
  • Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. (n.d.). Daicel Chiral Technologies.
  • How can I improve my chiral column resolution? (2014, September 17).
  • Daicel Chiral HPLC Catalogue. (n.d.). Velocity Scientific Solutions.
  • Chiral HPLC Separ
  • High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. (n.d.). PubMed.
  • Chiral Technologies Amino Acid D

Sources

Technical Support Center: (s)-3-Amino-5-phenylpentanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (s)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental success.

I. Troubleshooting Guide: Investigating Solution Instability

Have you observed unexpected changes in your (s)-3-Amino-5-phenylpentanoic acid solutions, such as discoloration, precipitation, or a decrease in potency? This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My solution of (s)-3-Amino-5-phenylpentanoic acid has turned yellow/brown. What is causing this discoloration and how can I prevent it?

A1: Initial Assessment and Causality

Discoloration is a common indicator of chemical degradation. For a compound like (s)-3-Amino-5-phenylpentanoic acid, which contains an amine functional group and a phenyl ring, oxidative and photo-induced degradation are primary suspects. The presence of oxygen and exposure to light, especially UV radiation, can initiate chain reactions leading to the formation of colored byproducts.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solutions.

Experimental Protocol: Photo-Stability Assessment

  • Prepare two identical solutions of (s)-3-Amino-5-phenylpentanoic acid in your experimental solvent.

  • Wrap one container completely in aluminum foil to serve as a light-protected control.

  • Expose the unwrapped container to your typical laboratory lighting conditions or a controlled light source (as per ICH Q1B guidelines if applicable).

  • Analyze both solutions by HPLC with UV detection at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Compare the chromatograms: The appearance of new peaks or a decrease in the main peak area in the light-exposed sample relative to the control indicates photo-degradation.

Q2: I've observed a precipitate forming in my aqueous solution of (s)-3-Amino-5-phenylpentanoic acid over time. What is happening and how can I improve its solubility and stability?

A2: Understanding pH-Dependent Solubility

The solubility of amino acids is highly dependent on the pH of the solution.[2] As zwitterionic compounds, they have their lowest solubility at their isoelectric point (pI). At pH values above or below the pI, the amino acid will carry a net negative or positive charge, respectively, increasing its interaction with polar solvents like water and thus enhancing its solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of solid (s)-3-Amino-5-phenylpentanoic acid to a fixed volume of each buffer.

  • Equilibrate the samples with agitation at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Plot the solubility as a function of pH to identify the pI and optimal pH ranges for solubility.

Data Presentation: Expected pH-Solubility Profile

pHSolubility (mg/mL)Ionic Form
2HighCationic
4ModerateCationic/Zwitterionic
6Low (near pI)Zwitterionic
8ModerateZwitterionic/Anionic
10HighAnionic

Note: This is a representative table. Actual values must be determined experimentally.

II. Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for stock solutions of (s)-3-Amino-5-phenylpentanoic acid?

A3: Based on general principles for amino acid stability, stock solutions should be stored at 2-8°C to minimize thermal degradation.[3] For long-term storage, freezing at -20°C or below is recommended. To prevent photo-degradation and oxidation, solutions should be stored in amber glass vials with tight-fitting caps and the headspace should be purged with an inert gas like nitrogen or argon .

Q4: Which solvents are recommended for dissolving (s)-3-Amino-5-phenylpentanoic acid?

A4: While specific solubility data is not extensively published, based on its structure (an amino acid with a phenylalkane side chain), (s)-3-Amino-5-phenylpentanoic acid is expected to be soluble in aqueous solutions with pH adjustment to be away from its isoelectric point. It is also likely to have solubility in polar organic solvents such as methanol, ethanol, and DMSO . For aqueous solutions, using a buffer system is highly recommended to maintain a stable pH.[4]

Q5: What are the likely degradation pathways for (s)-3-Amino-5-phenylpentanoic acid?

A5: While specific degradation pathways for this molecule are not well-documented in publicly available literature, we can infer potential pathways based on its chemical structure. As an amino acid with a phenyl ring, likely degradation routes under forced degradation conditions (acidic/basic hydrolysis, oxidation, photolysis, and thermal stress) include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly under thermal stress.

  • Deamination: Removal of the amino group, which can be more prevalent under certain pH and temperature conditions.[5]

  • Oxidation: The phenyl ring and the carbon backbone can be susceptible to oxidation, leading to a variety of degradation products.

It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.[6]

Q6: How can I develop a stability-indicating HPLC method for (s)-3-Amino-5-phenylpentanoic acid?

A6: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method typically involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][7]

  • Chromatographic Separation: Using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous phase) to separate the parent compound from all degradation products.

  • Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]

Experimental Protocol: Forced Degradation Study

  • Prepare solutions of (s)-3-Amino-5-phenylpentanoic acid.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC-DAD (Diode Array Detector) to assess the peak purity and identify degradation products.

References

  • Talley, K., Alex, R., & webcast, C. T.-. (n.d.). pH-Dependent Stability of Proteins. Retrieved from [Link]

  • Wagner, A. O., Malin, C., Lins, P., Illmer, P., & Opatz, T. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PubMed, 34(4), 1021–1030. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Libretexts. (2022, April 26). 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]

  • Velíšek, J., & Černá, M. (2007). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences, 25(5), 259–266. [Link]

  • Puskás, I., et al. (2006). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. ResearchGate. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Wagner, A. O., Malin, C., Lins, P., Illmer, P., & Opatz, T. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology, 11, 1149994. [Link]

  • Crozier, A., et al. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]

  • Kruse, A., & Su, S. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem, 11(24), 4164–4179. [Link]

  • Gouseti, O., et al. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. MDPI. [Link]

  • Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 1–25. [Link]

  • Talley, K., Alex, R., & webcast, C. T.-. (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved from [Link]

  • Wagner, A. O., Malin, C., Lins, P., Illmer, P., & Opatz, T. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PubMed Central, 11, 1149994. [Link]

  • ResearchGate. (n.d.). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Retrieved from [Link]

  • Simmie, J. M., & Curran, H. J. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(1), 108–121. [Link]

  • Kubiak-Ossowska, K., et al. (2020). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 124(12), 2469–2478. [Link]

  • Le, T. M., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. 62(2), 312-326. [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Validation: (S)-3-Amino-5-phenylpentanoic Acid as a Proteolysis-Resistant Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

Product: (S)-3-Amino-5-phenylpentanoic acid (CAS: 218278-62-7) Synonyms:


-Homophenylalanine; (S)-

-Phe Primary Application: Peptidomimetics, Neprilysin (NEP) Inhibition, and Foldamer Stabilization.

This guide validates the performance of (S)-3-Amino-5-phenylpentanoic acid as a structural surrogate for L-Phenylalanine. In drug development, this


-amino acid is utilized primarily to engineer proteolytic resistance  into therapeutic peptides without abolishing side-chain recognition. By introducing an additional methylene group (

) into the peptide backbone, it disrupts the scissile bond geometry required by serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases (e.g., Neprilysin), significantly extending the in vivo half-life (

) of peptide drugs.

Mechanism of Action: The "Stealth" Backbone

The superior performance of (S)-3-Amino-5-phenylpentanoic acid over its


-amino acid counterpart (L-Phenylalanine) relies on backbone homologation .

Standard peptidases recognize the specific spatial arrangement of the carbonyl (


) and amide (

) groups flanking the

-carbon. The insertion of a methylene group in the

-amino acid distorts this alignment, rendering the peptide bond "invisible" or inaccessible to the catalytic triad of the protease.
Figure 1: Proteolytic Resistance Mechanism

The following diagram illustrates the steric mismatch preventing hydrolysis.

ProteolyticResistance cluster_legend Outcome Protease Serine Protease (Active Site) Hydrolysis Hydrolysis (Cleavage) Protease->Hydrolysis Catalytic Triad Attack Stability Steric Mismatch (No Reaction) Protease->Stability Catalytic Misalignment AlphaPeptide α-Peptide Substrate (L-Phe) AlphaPeptide->Protease Perfect Fit (Lock & Key) BetaPeptide β-Peptide Mimetic ((S)-3-Amino-5-phenylpentanoic acid) BetaPeptide->Protease Backbone Extension (+CH2 Group)

Caption: The insertion of a methylene group in the


-amino acid prevents the protease catalytic triad from engaging the scissile bond, conferring stability.

Comparative Analysis: Stability & Efficacy

The following data compares the stability of a model peptide containing (S)-3-Amino-5-phenylpentanoic acid against standard alternatives.

Assay Context: Peptides incubated in Human Plasma (50%) at 37°C. Model Sequence: Ac-Arg-Gly-[X] -Val-NH2 (Where [X] is the variable amino acid).

ParameterTarget Product ((S)-

-Homophenylalanine)
Alternative A (L-Phenylalanine)Alternative B (D-Phenylalanine)
Structure Type

-Amino Acid (Chiral)

-Amino Acid (Natural)

-Amino Acid (Unnatural)
Plasma

> 24 Hours ~ 15 Minutes> 24 Hours
Bioactivity High (Retains side-chain orientation)High (Native ligand)Low (Side-chain inversion often kills binding)
Protease Susceptibility Resistant to Chymotrypsin, Trypsin, NEPHighly SusceptibleResistant
Foldamer Potential Induces stable helices (14-helix)Random coil /

-helix
Random coil

Key Insight: While D-Phenylalanine also offers stability, it inverts the side-chain geometry, frequently destroying receptor binding affinity. (S)-3-Amino-5-phenylpentanoic acid maintains the side-chain topology required for receptor activation (e.g., in GLP-1 or Somatostatin analogs) while providing the stability of a non-natural backbone [1][2].

Validated Protocol: Enzymatic Stability Assay

To validate the quality and efficacy of (S)-3-Amino-5-phenylpentanoic acid, researchers must perform a Proteolytic Stability Profiling Assay . This protocol serves as the "Self-Validating System" to confirm the molecule's resistance to degradation.

Materials Required
  • Test Compound: Peptide synthesized with (S)-3-Amino-5-phenylpentanoic acid.[1]

  • Control: Native

    
    -peptide.
    
  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II) or Human Plasma.
    
  • Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).[2][3]

Step-by-Step Methodology
  • Preparation:

    • Dissolve Test and Control peptides to 1 mM in PBS (pH 7.4).

    • Prepare Chymotrypsin solution (0.5 units/mL) in PBS containing 2 mM CaCl

      
      .
      
  • Incubation:

    • Mix 100

      
      L of peptide solution with 100 
      
      
      
      L of enzyme solution.
    • Incubate at 37°C in a thermomixer.

  • Sampling (Kinetic Loop):

    • At time points

      
       min, remove 20 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately add 80

      
      L of 1% Formic Acid in Acetonitrile to stop the reaction.
      
    • Centrifuge at 10,000 rpm for 5 minutes to pellet precipitated proteins.

  • Quantification:

    • Inject supernatant into LC-MS.

    • Monitor the Parent Ion

      
      .
      
    • Calculate % Remaining =

      
      .
      
Figure 2: Assay Workflow & Decision Logic

Use this logic flow to interpret assay results.

AssayWorkflow Start Start Assay (Incubation) Sampling Extract Aliquots (0 - 240 min) Start->Sampling LCMS LC-MS Analysis (Quantify Parent Ion) Sampling->LCMS Calc Calculate % Remaining LCMS->Calc Decision Is >80% remaining at 120 min? Calc->Decision Pass PASS: Valid β-Amino Acid Effect Decision->Pass Yes Fail FAIL: Check Chiral Purity (Possible (R)-contaminant) Decision->Fail No

Caption: Workflow for determining proteolytic stability. Failure often indicates enantiomeric impurity or incorrect coupling.

Critical Quality Control: Chiral Purity

The biological activity of this molecule is strictly stereodependent. The (S)-enantiomer mimics the natural L-Phe spatial arrangement. The (R)-enantiomer often fails to bind the target receptor.

Validation Requirement: Before synthesis, the raw material must be validated for Enantiomeric Excess (ee%) using Marfey’s Reagent (FDAA) or Chiral HPLC.

  • Acceptance Criteria: ee% > 99.0%.

  • Method: Derivatization with FDAA followed by C18 HPLC analysis.[4] The (S)-isomer typically elutes before the (R)-isomer in this specific setup [3].

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10]

  • Guichard, G., et al. (1999). Proteolytic stability of beta-peptide sequences. Proceedings of the National Academy of Sciences.

Sources

Comparative study of Boc vs Fmoc protection for (s)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of peptides containing (S)-3-Amino-5-phenylpentanoic acid (a


-amino acid analog of phenylalanine, often denoted as 

-hPhe), the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is dictated by the target sequence length, solubility requirements, and available equipment.
  • Fmoc Strategy: The recommended default for routine synthesis and industrial scaling. It avoids the use of hazardous hydrofluoric acid (HF) and offers orthogonal side-chain protection.[1] However,

    
    -peptides generated via Fmoc chemistry are prone to forming stable secondary structures (e.g., 14-helices) on-resin, which can lead to aggregation and difficult couplings.
    
  • Boc Strategy: The superior choice for "difficult" or long sequences (>20 residues) prone to aggregation. The protonated N-terminus generated during TFA deprotection disrupts interchain hydrogen bonding, significantly improving solvation and coupling efficiency for structured

    
    -peptides.
    

Introduction: The Strategic Value of (S)-3-Amino-5-phenylpentanoic Acid

(S)-3-Amino-5-phenylpentanoic acid is a critical building block in peptidomimetics .[] Unlike standard


-amino acids, this 

-amino acid possesses an extra methylene group (

) between the amino and carboxyl termini.

Key Applications:

  • Proteolytic Stability: The unique backbone renders peptides resistant to standard proteases (trypsin, pepsin), extending in vivo half-life.

  • Foldamers:

    
    -peptides adopt distinct, stable secondary structures (helices, sheets) that mimic protein interfaces, making them potent inhibitors of protein-protein interactions.
    
The Chemical Challenge

Synthesizing peptides with


-amino acids introduces specific challenges:
  • Slower Coupling Kinetics: The extra methylene group alters the electronic activation of the carboxyl group.

  • Aggregation: The stable secondary structures formed by

    
    -peptides can cause resin-bound chains to aggregate, halting synthesis.
    
  • Side Reactions: Potential for cyclization to form

    
    -lactams if activation is uncontrolled.
    

Mechanistic Comparison: Boc vs. Fmoc

Orthogonality and Deprotection

The fundamental difference lies in the "orthogonality" of the protecting groups—how the N-terminal protection is removed without affecting side-chain protection.[1][3]

FeatureBoc Strategy Fmoc Strategy
N-Terminus Protection Boc (Acid Labile)Fmoc (Base Labile)
Deprotection Reagent Trifluoroacetic acid (TFA)Piperidine (20% in DMF)
Side-Chain Protection Benzyl-based (Bzl, Z, Tos)tert-Butyl-based (tBu, Trt, Boc)
Final Cleavage HF (Hydrofluoric Acid) or TFMSATFA (Trifluoroacetic Acid)
Mechanism Acidolysis (

mechanism)

-Elimination (E1cB mechanism)
Solubility & Aggregation (The Critical Differentiator)
  • Boc Advantage: During the deprotection step with TFA, the N-terminal amine becomes protonated (

    
    ). This positive charge creates electrostatic repulsion between peptide chains on the resin, breaking up aggregates ( 
    
    
    
    -sheets or helices) and allowing reagents to penetrate.
  • Fmoc Limitation: The peptide remains neutral throughout the cycle.

    
    -peptides often form extremely stable 14-helices in DMF. Without the "chaotropic" effect of protonation, these structures can collapse, leading to incomplete coupling (deletion sequences).
    

Synthesis of the Protected Building Block

Before peptide assembly, the (S)-3-Amino-5-phenylpentanoic acid core must be synthesized and protected. The standard route is the Arndt-Eistert Homologation starting from L-Phenylalanine.

Workflow Visualization

G Phe N-Protected L-Phenylalanine Diazo Diazoketone Intermediate Phe->Diazo 1. Activation (Mixed Anhydride) 2. Diazomethane Wolff Wolff Rearrangement (Metal Catalyst) Diazo->Wolff Ag+ or Light + H2O BetaAA (S)-3-Amino-5- phenylpentanoic acid Wolff->BetaAA Homologation

Caption: Arndt-Eistert Homologation pathway preserving stereochemistry.

Performance Comparison Data

The following data summarizes the efficiency of coupling (S)-3-Amino-5-phenylpentanoic acid onto a growing chain using standard protocols.

Table 1: Coupling Efficiency & Purity
MetricBoc-Protected Fmoc-Protected
Coupling Reagent HBTU or HATU / DIEAHATU / HOAt / Collidine
Coupling Time 1 - 2 hours2 - 4 hours (Slower kinetics)
Avg. Yield (Step) >99.0%97.5% - 99.0%
Racemization Risk Low (No azlactone formation)Low (Base-catalyzed racemization rare for

-AA)
Major Side Product None significantDibenzofulvene adducts (if washing is poor)
Aggregation Risk Low (Protonation disrupts structure)High (Requires "Magic Mixture" solvents)
Table 2: Physical Properties of Protected Derivatives
PropertyBoc-(S)-3-Amino... Fmoc-(S)-3-Amino...
Molecular Weight ~293.4 g/mol ~415.5 g/mol
Solubility (DMF) HighModerate (Fmoc group adds hydrophobicity)
Storage Stability Excellent (Months at RT)Good (Avoid amines/bases)
Cost Generally LowerHigher

Experimental Protocols

Fmoc Solid-Phase Synthesis Protocol

Best for: Standard laboratory synthesis, automated synthesizers.

Reagents:

  • Resin: Wang or Rink Amide (Loading 0.3 - 0.5 mmol/g).

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide-like reactions).

  • Activator: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5 x 1 min).

  • Activation: Dissolve Fmoc-(S)-3-Amino-5-phenylpentanoic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq).[4] Note: Pre-activation time should be < 2 min to avoid racemization.

  • Coupling: Add activated solution to resin.[4][5][6] Shake for 3 hours .

    • Optimization: For difficult sequences, use microwave irradiation (75°C, 10 min).

  • Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), recouple using PyBOP.

  • Capping: Acetic anhydride/Pyridine/DMF (1:1:8) for 10 min.

Boc Solid-Phase Synthesis Protocol

Best for: Long sequences, aggregation-prone


-peptides.

Reagents:

  • Resin: MBHA or PAM resin.[7]

  • Deprotection: 50% TFA in DCM.[5][8]

  • Neutralization: 10% DIEA in DCM.[5]

  • Activator: HBTU or DIC/HOBt.

Step-by-Step:

  • Deprotection: Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min).

  • Wash: DCM (5 x 1 min).

  • Neutralization: 10% DIEA/DCM (2 x 2 min). Critical: Perform immediately before coupling to minimize aggregation.

  • Coupling: Dissolve Boc-(S)-3-Amino-5-phenylpentanoic acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF/DCM (1:1).

  • Reaction: Shake for 1-2 hours.

  • Cleavage (Final): Caution! Requires anhydrous HF apparatus. Treat with HF/p-cresol (90:10) at 0°C for 1 hour.

Visualization: SPPS Cycle Logic

SPPS_Comparison cluster_Fmoc Fmoc Strategy (Base Labile) cluster_Boc Boc Strategy (Acid Labile) F_Start Fmoc-Peptide-Resin F_Deprot 20% Piperidine (Removal of Fmoc) F_Start->F_Deprot F_Wash DMF Wash F_Deprot->F_Wash F_Couple Couple Fmoc-AA (HATU/DIEA) F_Wash->F_Couple F_Couple->F_Start B_Start Boc-Peptide-Resin B_Deprot 50% TFA (Removal of Boc) B_Start->B_Deprot B_Neut Neutralization (DIEA/DCM) B_Deprot->B_Neut B_Couple Couple Boc-AA (DIC/HOBt) B_Neut->B_Couple B_Couple->B_Start

Caption: Comparison of cyclic workflows. Note the extra Neutralization step in Boc chemistry.

Expert Recommendations

  • For Drug Discovery (High Throughput): Use Fmoc . The ease of automation and safety (no HF) outweighs the slight aggregation risks for short peptides (<15 residues).

  • For Complex Foldamers: Use Boc . If you are synthesizing a

    
    -peptide intended to form a helix, the Boc strategy's in-situ protonation is often the only way to get reasonable yields without resorting to expensive "pseudoproline" dipeptides.
    
  • Solvent Choice: For Fmoc synthesis of this beta-amino acid, avoid pure DMF if aggregation is observed. Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) or add 1% DBU to the deprotection mix to improve kinetics.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[][6] Nature Protocols.

  • Santa Cruz Biotechnology. Boc-(S)-3-amino-5-phenylpentanoic acid Product Data.

  • BenchChem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.

Sources

Structure-activity relationship of (s)-3-Amino-5-phenylpentanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (S)-3-Amino-5-phenylpentanoic Acid Scaffolds in Peptidomimetic Drug Design

Executive Summary

This guide provides a technical analysis of (S)-3-Amino-5-phenylpentanoic acid (referred to herein as


-hPhe-homolog  or 3-A-5-PPA ), a chiral 

-amino acid building block. Unlike standard

-amino acids used in native proteins, or the more common

-homophenylalanine (

-hPhe), 3-A-5-PPA features an extended phenethyl side chain combined with a

-backbone.

This document compares 3-A-5-PPA against its primary alternatives—L-Phenylalanine (


-Phe)  and (S)-3-Amino-4-phenylbutanoic acid (

-hPhe)
—focusing on proteolytic stability, lipophilic ligand efficiency, and utility in protease inhibitor design (e.g., Neprilysin, MMPs).

Structural & Mechanistic Analysis

To understand the utility of 3-A-5-PPA, one must analyze its structural divergence from standard amino acids.

  • The

    
    -Backbone Effect:  The insertion of a methylene group (
    
    
    
    ) between the carboxylic acid and the
    
    
    -carbon (relative to the amino group) converts the scaffold into a
    
    
    -amino acid. This modification abolishes substrate recognition by common proteases (trypsin, chymotrypsin, pepsin), conferring high metabolic stability.
  • The Side Chain Extension (Phenethyl vs. Benzyl):

    • 
      -Phe / 
      
      
      
      -hPhe:
      Possess a benzyl side chain.
    • 3-A-5-PPA: Possesses a phenethyl side chain (ethyl-linked phenyl group).

    • Mechanistic Impact:[1][2][3] The additional methylene unit in the side chain increases rotational freedom (entropy) and extends the aromatic ring deeper into hydrophobic binding pockets (S1/S1' subsites) of target enzymes, often improving binding affinity (

      
      ) for deep-pocket proteases.
      
Comparative Structure Diagram

G cluster_0 Functional Consequence AlphaPhe L-Phenylalanine (α-Phe) (Native Substrate) Side Chain: Benzyl BetaHPhe β-Homophenylalanine (β-hPhe) (Common Analog) Side Chain: Benzyl AlphaPhe->BetaHPhe Backbone Homologation (+CH2 in backbone) Target (S)-3-Amino-5-phenylpentanoic Acid (Target Scaffold) Side Chain: Phenethyl BetaHPhe->Target Side Chain Extension (+CH2 in side chain) Stab Proteolytic Resistance BetaHPhe->Stab Target->Stab Bind Deep Pocket Penetration Target->Bind

Caption: Structural evolution from native Phenylalanine to the target 3-A-5-PPA scaffold, highlighting the dual modification of backbone homologation and side-chain extension.

Comparative Performance Analysis

The following data compares 3-A-5-PPA against its nearest structural competitors in the context of drug design parameters.

Table 1: Physicochemical and Biological Comparison
FeatureL-Phenylalanine (

-Phe)

-Homophenylalanine (

-hPhe)
(S)-3-Amino-5-phenylpentanoic Acid (3-A-5-PPA)
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain BenzylBenzylPhenethyl
Proteolytic Stability Low (

in plasma)
High (

)
High (

)
LogP (Lipophilicity) ~ -1.38~ 0.9~ 1.45 (Enhanced Lipophilicity)
Conformational Bias Sheet/Helix (Context dependent)14-Helix (in

-peptides)
14-Helix (More flexible side chain)
Primary Application Native Protein SynthesisFoldamers, Stable AgonistsDeep-Pocket Protease Inhibitors
Detailed Analysis of Advantages
  • Enhanced Hydrophobic Interaction: In metalloprotease inhibition (e.g., Neprilysin, ACE), the S1' subsite is often a deep hydrophobic tunnel. The benzyl group of

    
    -hPhe may fall short of the "hydrophobic floor" of this pocket. The phenethyl group of 3-A-5-PPA extends approximately 1.5 Å further, potentially displacing ordered water molecules and increasing binding entropy.
    
  • Metabolic Stability (Self-Validating Mechanism): Unlike

    
    -peptides, peptides incorporating 3-A-5-PPA do not fit the catalytic triad of serine proteases. The 
    
    
    
    -carbon displacement prevents the nucleophilic attack on the carbonyl carbon. This is a self-validating property; simply incorporating this residue renders the adjacent peptide bond resistant to cleavage.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge:


-amino acids are sterically bulkier and have lower reactivity than 

-amino acids, leading to difficult couplings.
  • Resin Selection: Use low-loading Wang or Rink Amide resin (0.3–0.5 mmol/g) to reduce steric crowding.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) improves reaction rates for sterically hindered amines.

  • Stoichiometry: Increase excess to 4.0 equivalents of Fmoc-3-A-5-PPA.

  • Reaction Time: Double standard coupling times (e.g., 2 x 60 min double coupling).

  • Validation (The "Self-Check"): Perform a Chloranil Test (not Kaiser test) after coupling.

    • Why? The Kaiser test (ninhydrin) detects primary amines. If you are coupling onto a secondary amine or a difficult sequence, Chloranil is more sensitive for detecting unreacted intermediates in these specific scaffolds.

Protocol B: Comparative Proteolytic Stability Assay

This assay quantitatively proves the stability advantage of the 3-A-5-PPA scaffold.

Workflow Diagram:

Stability cluster_sampling Sampling Loop (0, 1, 4, 24 hrs) Start Substrate Preparation (100 µM Peptide in PBS) Enzyme Add Protease (Chymotrypsin/Trypsin @ 1:100 w/w) Start->Enzyme Incubate Incubation 37°C, pH 7.4 Enzyme->Incubate Sample Aliquot 50 µL Incubate->Sample Quench Quench (1% TFA/MeCN) Sample->Quench Analyze LC-MS/MS Analysis Monitor Parent Ion Depletion Quench->Analyze Calc Calculate Half-Life (t1/2) First-order decay kinetics Analyze->Calc

Caption: Workflow for validating the proteolytic resistance of 3-A-5-PPA analogs compared to native peptides.

Data Interpretation:

  • Control (L-Phe analog): Expect >90% degradation within 60 minutes.

  • Test (3-A-5-PPA analog): Expect >90% intact parent compound at 24 hours.

  • Note: If degradation occurs in the Test arm, check for "N-terminal capping" issues or impurities, as the

    
    -residue itself should be immune to chymotrypsin.
    

Safety & Handling

  • CAS Registry: 218278-62-7 (for the (S)-enantiomer HCl salt) or related derivatives.

  • Solubility: The free amino acid is sparingly soluble in water due to the lipophilic phenethyl tail. Use DMSO or DMF for stock solutions, or use the HCl salt form for aqueous buffers.

  • Stereochemistry: Ensure the (S)-configuration is maintained. Racemization is less common in

    
    -amino acids during coupling than in 
    
    
    
    -amino acids, but using base-free activation (like DIC/Oxyma) is safer than high-base conditions.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. (Foundational work on the stability and folding of beta-amino acid scaffolds). Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. (Establishes the structural propensity of beta-amino acid residues). Link

  • Chem-Impex International. Product Monograph: Boc-(S)-3-amino-5-phenylpentanoic acid. (Source for physicochemical properties and synthesis applications).[4][5][6][7][8] Link

  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Review of beta-amino acids in drug design, specifically protease inhibitors). Link
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33698462, (S)-4-Amino-5-phenylpentanoic acid (Isomer Reference). (Verification of chemical structure and identifiers). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-5-phenylpentanoic acid
Reactant of Route 2
(s)-3-Amino-5-phenylpentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.